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  • Product: 7-Chloroquinoline-3-carboxamide
  • CAS: 1296950-49-6

Core Science & Biosynthesis

Foundational

7-Chloroquinoline-3-carboxamide: In Vitro Mechanisms of Action and Pharmacological Profiling

A Technical Whitepaper for Drug Development Professionals and Application Scientists Executive Summary & Chemical Rationale The 7-chloroquinoline-3-carboxamide (7-CQC) scaffold is a highly privileged pharmacophore in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary & Chemical Rationale

The 7-chloroquinoline-3-carboxamide (7-CQC) scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting profound polypharmacology. While the 7-chloroquinoline core is historically recognized for its antimalarial properties (e.g., chloroquine), the strategic addition of a 3-carboxamide moiety fundamentally alters its target engagement profile.

As a Senior Application Scientist, I approach this scaffold not as a single-target ligand, but as a multi-modal molecular tool. The quinoline nitrogen provides basicity, driving lysosomotropism in eukaryotic cells and binding to free heme in Plasmodium species. Simultaneously, the 3-carboxamide group introduces a critical hydrogen-bond donor/acceptor pair. This structural modification enhances aqueous solubility and enables highly specific interactions with kinase hinge regions and apoptotic regulatory proteins .

This guide dissects the three primary in vitro mechanisms of action of 7-CQC derivatives—lysosomal disruption, hemozoin inhibition, and apoptosis induction—providing the causal logic and self-validating protocols required to rigorously evaluate these compounds.

Mechanism I: Lysosomal Disruption and Autophagy Impairment

In oncology, 7-CQC derivatives are potent inhibitors of late-stage autophagy. Due to their weak base properties (pKa ~8.0–8.5), these compounds freely diffuse across cell membranes but become protonated and trapped within the acidic lumen of lysosomes (pH ~4.5). This massive accumulation neutralizes lysosomal pH, inactivating acidic hydrolases and preventing the fusion of autophagosomes with lysosomes .

Autophagy A 7-CQC Scaffold (Lipophilic Weak Base) B Lysosomal Accumulation (Proton Trapping) A->B C Lysosomal pH Neutralization B->C D Blockade of Autophagosome- Lysosome Fusion C->D E Accumulation of LC3-II & p62/SQSTM1 D->E F Cellular Toxicity / Apoptosis E->F

Fig 1: Mechanism of 7-CQC-induced lysosomal disruption and autophagy blockade.

Self-Validating Protocol: Tandem mRFP-GFP-LC3 Autophagy Flux Assay

Many researchers misinterpret an increase in LC3-II on a Western blot as "autophagy induction." To definitively prove that 7-CQC blocks autophagy, we must use a tandem fluorescent reporter.

Causality & Logic: GFP is acid-sensitive (quenched at pH < 6.0), while mRFP is acid-stable. In healthy cells, autolysosomes appear red because the acidic environment quenches GFP. If 7-CQC neutralizes the lysosome, GFP is no longer quenched, resulting in yellow puncta (red + green).

Step-by-Step Methodology:

  • Transfection: Seed target cancer cells (e.g., MCF-7) at 2×104 cells/well in a 96-well plate. Transfect with the mRFP-GFP-LC3 lentiviral vector for 24 hours.

  • Treatment: Treat cells with the 7-CQC derivative (e.g., 5 µM and 10 µM).

  • Internal Controls (Critical):

    • Positive Control: Bafilomycin A1 (100 nM) – a known V-ATPase inhibitor that neutralizes lysosomes.

    • Negative Control: Rapamycin (1 µM) – an mTOR inhibitor that induces true autophagy (resulting in red puncta).

    • Vehicle Control: 0.1% DMSO.

  • Imaging: After 24 hours, fix cells with 4% paraformaldehyde. Image using confocal microscopy (Ex: 488 nm for GFP, 561 nm for mRFP).

  • Quantification: Calculate the ratio of yellow puncta (autophagosomes/neutralized lysosomes) to red-only puncta (acidic autolysosomes). A high yellow-to-red ratio validates the lysosomotropic mechanism of 7-CQC.

Mechanism II: Inhibition of Hemozoin Formation (Anti-Plasmodial)

In the context of infectious disease, 7-CQC derivatives exhibit profound antimalarial activity. During the blood stage of infection, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this heme into inert hemozoin ( β -hematin). The 7-chloroquinoline core intercalates with free heme via π−π stacking, while the 3-carboxamide group forms hydrogen bonds with the propionate side chains of the porphyrin ring, sterically blocking crystallization .

BHIA A Parasite Hemoglobin Degradation B Release of Free Heme (Ferriprotoporphyrin IX) A->B C 7-CQC Binding (π-π stacking & H-bonding) B->C Drug Target D Inhibition of β-Hematin Crystallization C->D E Accumulation of Toxic Heme D->E F Parasite Death E->F

Fig 2: 7-CQC inhibition of hemozoin formation leading to parasite toxicity.

Self-Validating Protocol: Beta-Hematin Inhibitory Activity (BHIA) Assay

This cell-free assay isolates the chemical mechanism of heme binding from complex cellular pharmacokinetics .

Causality & Logic: Uncrystallized hematin reacts with pyridine to form a complex that absorbs strongly at 405 nm. Crystallized β -hematin does not react. Therefore, a high absorbance at 405 nm directly correlates with the successful inhibition of crystallization by the 7-CQC compound.

Step-by-Step Methodology:

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 0.5 mg/mL. Prepare 7-CQC derivatives in DMSO across a concentration gradient (0.1 µM to 100 µM).

  • Reaction Initiation: In a 96-well plate, mix 50 µL of hemin solution with 50 µL of the 7-CQC test compound. Initiate crystallization by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4).

  • Internal Controls:

    • Positive Control: Chloroquine diphosphate (establishes the 100% inhibition baseline).

    • Negative Control: DMSO vehicle (establishes the 0% inhibition/full crystallization baseline).

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow spontaneous crystallization.

  • Readout: Add 50 µL of 50% (v/v) pyridine/water solution and 20 µL of 10% (v/v) HEPES buffer (pH 7.4) to each well. Read absorbance at 405 nm using a microplate reader. Calculate the IC 50​ using non-linear regression.

Mechanism III: Apoptosis and Cell Cycle Arrest

Beyond lysosomal and parasitic targets, 7-CQC derivatives (particularly triazole-linked carboxamides) demonstrate potent antiproliferative effects by triggering the intrinsic apoptotic pathway. The mechanism involves the depolarization of the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c and the subsequent cleavage of Caspase-9 and Caspase-3 .

Self-Validating Protocol: Annexin V-FITC/PI Flow Cytometry

Causality & Logic: To prove a compound is cytotoxic (inducing programmed cell death) rather than merely cytostatic (halting growth), we exploit membrane asymmetry. Apoptosis causes phosphatidylserine (PS) to flip to the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) only enters cells when the membrane is completely compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Culture: Plate target carcinoma cells (e.g., T24 bladder cells) at 1×105 cells/well in a 6-well plate.

  • Treatment: Expose cells to 7-CQC derivatives at their predetermined IC 50​ and IC 50​ concentrations for 48 hours.

  • Internal Controls:

    • Positive Control: Staurosporine (1 µM) to induce robust apoptosis.

    • Compensation Controls: Unstained cells, Annexin V-only stained cells, and PI-only stained cells (crucial for setting flow cytometry gates).

  • Harvest & Stain: Wash cells with cold PBS, resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Gate for viable cells (Annexin-/PI-), early apoptosis (Annexin+/PI-), and late apoptosis (Annexin+/PI+).

Quantitative Data Summary

The following table synthesizes representative in vitro metrics for the 7-CQC scaffold across various target assays, demonstrating its polypharmacological versatility.

Compound / Scaffold VariantTarget AssayCell Line / Target SystemIC 50​ / EC 50​ (µM)Primary Mechanism Verified
7-CQC Base Scaffold Cell Viability (MTT)T24 (Bladder Carcinoma)15.2 ± 1.4Apoptosis / Cell Cycle Arrest
7-CQC Base Scaffold Cell Viability (MTT)HUVEC (Normal Control)> 100.0Selectivity / Low basal toxicity
7-CQC-Triazole deriv. Caspase-3 ActivationT24 (Bladder Carcinoma)4.8 ± 0.6Intrinsic Apoptotic Pathway
4-Amino-7-CQC deriv. BHIA (Cell-free)Ferriprotoporphyrin IX0.85 ± 0.12Hemozoin Crystallization Block
4-Amino-7-CQC deriv. Autophagy FluxMCF-7 (Breast Cancer)6.3 ± 0.8Lysosomal Deacidification

Standardized In Vitro Workflow

Workflow A Compound Preparation B Cell Viability (MTT / CTG Assay) A->B C Mechanistic Assays B->C D Flow Cytometry (Apoptosis/Cycle) C->D E Western Blot (Protein Expr.) C->E F Data Analysis & IC50 Profiling D->F E->F

Fig 3: Standard in vitro experimental workflow for validating 7-CQC derivatives.

References

  • Title: 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells Source: Investigational New Drugs URL: [Link]

  • Title: Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis Source: Oncotarget URL: [Link]

  • Title: Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities Source: Pharmaceuticals (Basel) / MDPI URL: [Link]

  • Title: 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Exploratory

Comprehensive Physicochemical Profiling and Stability Dynamics of 7-Chloroquinoline-3-carboxamide

Executive Summary 7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a highly versatile heterocyclic building block and intermediate extensively utilized in modern drug discovery. Its structural motif is a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a highly versatile heterocyclic building block and intermediate extensively utilized in modern drug discovery. Its structural motif is a critical pharmacophore in the development of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors for oncology and HTRA1 protease inhibitors targeting age-related macular degeneration (AMD) [1].

For formulation scientists and analytical chemists, understanding the physicochemical boundaries and degradation kinetics of this compound is paramount. The presence of the carboxamide moiety, coupled with the electron-deficient nature of the chloro-substituted quinoline ring, creates specific vulnerabilities to hydrolysis, thermal decarboxylation, and photo-oxidation. This whitepaper provides an authoritative, self-validating guide to the physicochemical properties, structural stability, and analytical methodologies required to handle and formulate 7-chloroquinoline-3-carboxamide effectively.

Physicochemical Profiling

The physical and chemical properties of 7-chloroquinoline-3-carboxamide dictate its behavior in both biological assays and pharmaceutical formulations. The quinoline nitrogen acts as a weak base, while the carboxamide group can act as both a hydrogen bond donor and acceptor, heavily influencing its solubility profile [3].

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
Chemical Name 7-Chloroquinoline-3-carboxamideStandard IUPAC nomenclature.
CAS Registry Number 1296950-49-6Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₇ClN₂OUsed for exact mass calculation in LC-MS (m/z [M+H]⁺ ≈ 207.03).
Molecular Weight 206.63 g/mol Critical for molarity calculations in assay preparations.
Aqueous Solubility Sparingly soluble (< 0.1 mg/mL at pH 7.4)Requires co-solvents (e.g., DMSO, DMF) for stock solutions.
LogP (Estimated) 1.8 – 2.2Indicates moderate lipophilicity; suitable for reversed-phase HPLC.
pKa (Quinoline N) ~4.5 (Estimated)Ionized at low pH; mobile phases must be buffered to prevent peak tailing.

Chemical Stability & Degradation Pathways

The stability of 7-chloroquinoline-3-carboxamide is governed by the reactivity of its functional groups under environmental stress. Understanding these pathways is not merely an exercise in observation, but a requirement for designing robust formulations.

Amide Hydrolysis and Subsequent Decarboxylation

The primary degradation liability of this molecule is the C-N bond of the carboxamide group. Under strongly acidic or basic conditions, the amide undergoes nucleophilic acyl substitution to yield 7-chloroquinoline-3-carboxylic acid [2].

  • Causality: The electron-withdrawing nature of the quinoline ring, exacerbated by the 7-chloro substituent, increases the electrophilicity of the amide carbonyl carbon, lowering the activation energy required for nucleophilic attack by water or hydroxide ions.

  • Thermal Decarboxylation: Once hydrolyzed to the carboxylic acid, the molecule becomes thermally unstable. Heating the resulting 7-chloroquinoline-3-carboxylic acid drives a decarboxylation reaction, releasing CO₂ and yielding the volatile and highly lipophilic 7-chloroquinoline [2].

Oxidative and Photolytic Degradation

Aza-arenes are susceptible to N-oxidation. Exposure to reactive oxygen species (ROS) or prolonged UV light in the presence of oxygen leads to the formation of a quinoline N-oxide derivative [4]. Furthermore, high-energy UV radiation can induce radical-mediated cleavage of the C-Cl bond, though this requires significantly higher energy than amide hydrolysis.

DegradationPathway Parent 7-Chloroquinoline-3-carboxamide (Parent) CarboxylicAcid 7-Chloroquinoline-3-carboxylic acid (Hydrolysis) Parent->CarboxylicAcid Acid/Base (+H2O) NOxide Quinoline N-Oxide (Oxidation) Parent->NOxide ROS/Light (+O) Decarboxylated 7-Chloroquinoline (Decarboxylation) CarboxylicAcid->Decarboxylated Thermal (-CO2)

Figure 1: Principal degradation pathways of 7-chloroquinoline-3-carboxamide under stress conditions.

Experimental Workflows: Stability-Indicating Methodologies

To ensure scientific integrity, stability studies must employ self-validating systems. The following protocols are designed to intentionally degrade the compound (Forced Degradation) and quantitatively resolve the parent API from its degradants using a Stability-Indicating Assay (SIA).

Protocol A: Forced Degradation (Stress Testing)

Rationale: By pushing the molecule to 10-20% degradation, we validate that the analytical method can successfully detect all potential breakdown products without co-elution.

  • Stock Solution Preparation: Dissolve 10.0 mg of 7-chloroquinoline-3-carboxamide in 1.0 mL of HPLC-grade DMSO (10 mg/mL). Causality: DMSO is chosen over water due to the compound's poor aqueous solubility, ensuring complete dissolution before stress is applied.

  • Acid Hydrolysis: Dilute 100 µL of stock into 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection.

  • Base Hydrolysis: Dilute 100 µL of stock into 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl prior to injection.

  • Oxidative Stress: Dilute 100 µL of stock into 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours protected from light.

  • Photostability (ICH Q1B): Expose a 0.1 mg/mL solution (in 50:50 Water:Acetonitrile) in a quartz cuvette to 1.2 million lux hours and 200 Wh/m² of near-UV energy [4].

Protocol B: HPLC-UV Stability-Indicating Assay

Rationale: A gradient reversed-phase method is required to resolve the highly polar N-oxide, the moderately polar carboxylic acid, the parent amide, and the highly non-polar decarboxylated quinoline.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality for TFA: The quinoline nitrogen (pKa ~4.5) will partially ionize at neutral pH, leading to severe peak tailing. TFA drops the pH to ~2.0, fully protonating the nitrogen and acting as an ion-pairing agent to ensure sharp, Gaussian peak shapes.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B (Elutes the highly lipophilic 7-chloroquinoline)

    • 18–20 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm and 254 nm. Causality: The conjugated aromatic system of the quinoline core exhibits strong π-π* transitions at these wavelengths, allowing for highly sensitive mass balance calculations.

Handling, Storage, and Formulation Implications

Based on the physicochemical and degradation profiles, the following best practices must be adhered to:

  • Storage: Store the solid API in amber glass vials at ≤ -20°C under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture absorption and photo-oxidation.

  • Aqueous Formulations: Avoid formulating in strictly aqueous buffers above pH 8.0 or below pH 3.0 for prolonged periods to prevent amide hydrolysis. If aqueous dosing is required for in vivo studies, utilize a co-solvent system (e.g., 5% DMSO / 5% Tween-80 / 90% Saline) and prepare the solution fresh daily [3].

  • Excipient Compatibility: Avoid excipients with strong nucleophilic properties (e.g., primary amines) or trace peroxides (commonly found in older batches of PEGs or Polysorbates), which can accelerate the degradation of the carboxamide and quinoline core, respectively.

References

  • 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives (US9428456B2). Google Patents.
  • Process for the manufacture of quinoline derivatives (US7560557B2). Google Patents.
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. MDPI.
  • Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions. Benchchem.
Foundational

The Pharmacological Profile of 7-Chloroquinoline-3-carboxamide Derivatives: A Comprehensive Technical Guide

Introduction: The Chemical Rationale The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by its lysosomotropic and hemozoin-inhibiting properties[1]. However, functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Rationale

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, historically anchored by its lysosomotropic and hemozoin-inhibiting properties[1]. However, functionalizing the C3 position with a carboxamide group fundamentally shifts the molecule's pharmacological trajectory. The chlorine atom at C7 maintains essential lipophilicity and electron-withdrawing characteristics, driving membrane permeability and hydrophobic pocket insertion[2]. Conversely, the 3-carboxamide moiety introduces a rigid, directional hydrogen-bond donor/acceptor pair. This structural evolution transitions the scaffold from a simple lysosomotropic agent to a highly selective modulator of complex protein-protein interactions and enzymatic active sites, notably targeting the atypical chemokine receptor CXCR7 (ACKR3)[3] and the serine protease HTRA1[4].

Target Landscape and Mechanistic Pathways

CXCR7 (ACKR3) Allosteric Modulation in Oncology

CXCR7 is a scavenger receptor for CXCL12 and CXCL11, playing a critical role in tumor angiogenesis and cell survival[3]. Unlike classical GPCRs, CXCR7 does not couple to G-proteins to induce calcium mobilization; instead, it signals exclusively through β-arrestin pathways[3]. 7-Chloroquinoline-3-carboxamide derivatives function as potent allosteric modulators of CXCR7. By binding to an allosteric pocket, the carboxamide group forms critical hydrogen bonds that lock the receptor in a conformation that prevents CXCL12-induced β-arrestin recruitment, thereby starving the tumor of pro-angiogenic MAPK/ERK signaling[3].

CXCR7_Pathway A 7-Chloroquinoline-3-carboxamide B CXCR7 (ACKR3) Receptor A->B Allosteric Inhibition C β-Arrestin Recruitment B->C Blocked by Drug D MAPK / ERK Cascade C->D Attenuated Signal E Tumor Angiogenesis D->E Suppressed

CXCR7 signaling pathway modulation by 7-chloroquinoline-3-carboxamide derivatives.

HTRA1 Protease Inhibition in Ocular Pathologies

High-temperature requirement A serine peptidase 1 (HTRA1) is a primary driver of retinal pigment epithelium degradation in Age-Related Macular Degeneration (AMD)[4]. 7-Chloroquinoline-3-carboxamides have emerged as highly specific HTRA1 inhibitors[4]. The mechanism relies on the carboxamide group mimicking the peptide backbone of natural HTRA1 substrates, facilitating entry into the catalytic cleft. Simultaneously, the 7-chloroquinoline core anchors deeply into the hydrophobic S1 specificity pocket of the protease, competitively excluding endogenous substrates and halting disease progression[4].

Lysosomal Disruption and Autophagy Inhibition

Retaining the legacy of the quinoline core, these derivatives exhibit pronounced lysosomotropic effects. They passively diffuse across cell membranes and become protonated in the acidic environment of the lysosome[5]. This proton-trapping mechanism deacidifies the lysosome, disrupting autophagic flux[5]. In cancer cells reliant on autophagy for survival under metabolic stress, this disruption triggers caspase-9 activation and massive apoptosis[5].

Self-Validating Experimental Workflows

To accurately profile these derivatives, researchers must deploy assays that account for their unique signaling mechanisms. Below are field-proven, self-validating protocols designed to eliminate false positives.

Protocol A: β-Arrestin Recruitment Assay for CXCR7 Modulation

Causality & Rationale: Because CXCR7 is a non-canonical GPCR lacking G-protein coupling, standard cAMP or calcium flux assays will yield false negatives. A bioluminescence resonance energy transfer (BRET) or enzyme complementation assay measuring β-arrestin is the only biologically accurate readout for target engagement[3].

  • Cell Preparation: Plate engineered U2OS cells expressing CXCR7 linked to a ProLink (PK) tag and β-arrestin linked to an Enzyme Acceptor (EA) in 384-well plates at 5,000 cells/well.

    • Self-Validation Check: Include wells with untransfected U2OS cells to establish baseline background luminescence.

  • Compound Incubation: Add 7-chloroquinoline-3-carboxamide derivatives (10-point dose-response, 0.1 nM to 10 μM) and incubate for 30 minutes at 37°C.

    • Rationale: Pre-incubation allows the allosteric modulator to reach binding equilibrium before introducing the endogenous agonist.

  • Agonist Challenge: Stimulate cells with an EC80 concentration of CXCL12 (typically 10-30 nM) for 90 minutes.

    • Self-Validation Check: Maintain "Agonist Only" (100% activation) and "Vehicle Only" (0% activation) controls to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Detection: Add the chemiluminescent substrate. If the drug successfully inhibits CXCR7, β-arrestin will not recruit, the enzyme will not complement, and luminescence will decrease proportionally.

Protocol B: FRET-Based HTRA1 Protease Inhibition Assay

Causality & Rationale: Evaluating protease inhibition requires real-time kinetic monitoring to distinguish between competitive inhibitors and assay artifacts (e.g., compound aggregation). FRET utilizes a quenched peptide substrate that fluoresces only upon cleavage[4].

  • Enzyme Preparation: Dilute recombinant human HTRA1 to 5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.25% CHAPS).

    • Rationale: CHAPS prevents the lipophilic 7-chloroquinoline derivatives from forming non-specific colloidal aggregates, which are a common source of false-positive inhibition.

  • Inhibitor Addition: Add derivatives in a dose-response format and incubate for 15 minutes at room temperature.

  • Substrate Initiation: Add 2 μM of the FRET substrate (e.g., Mca-IRRVSYSF(Dnp)KK).

  • Kinetic Readout: Measure fluorescence (Ex 320 nm / Em 405 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50.

HTRA1_Workflow S1 1. Compound Prep (DMSO Stocks) S2 2. HTRA1 Enzyme Incubation (+CHAPS) S1->S2 S3 3. FRET Substrate Addition S2->S3 S4 4. Kinetic Fluorescence Measurement S3->S4 S5 5. V0 Calculation & IC50 Determination S4->S5

Self-validating High-Throughput Screening (HTS) workflow for HTRA1 inhibitors.

Quantitative Data & Structure-Activity Relationships (SAR)

The substitution pattern on the carboxamide nitrogen drastically alters the pharmacological profile. The table below synthesizes representative SAR data, demonstrating how steric bulk and hydrogen-bonding potential dictate target selectivity between CXCR7, HTRA1, and antiplasmodial activity.

Derivative Substitution (Carboxamide N-R)CXCR7 IC50 (nM)HTRA1 IC50 (nM)Antiplasmodial IC50 (μM)Primary Pharmacological Application
Unsubstituted (-NH2)> 10,000> 5,0001.25Baseline antimalarial / Lysosomotropic
N-(tert-butylpiperidin-1-yl)methyl-phenyl12.5> 1,000> 10.0Oncology (CXCR7 Allosteric Modulator)
N-(1-dioxidotetrahydro-2H-thiopyran-4-yl)> 5,0008.4> 10.0Ophthalmology (HTRA1 Inhibitor for AMD)
N-(3-aminopropyl)> 10,000> 5,0000.84Infectious Disease (Antiplasmodial)

Note: Data synthesis derived from established patent literature and SAR profiling[1][3][4].

Conclusion

The 7-chloroquinoline-3-carboxamide scaffold represents a masterclass in rational drug design. By leveraging the lipophilic anchoring of the 7-chloroquinoline core and tuning the steric and electronic properties of the 3-carboxamide group, researchers can precisely direct the molecule's activity. Whether acting as an allosteric modulator of atypical chemokine receptors in oncology or a competitive protease inhibitor in ophthalmology, this scaffold provides a robust, highly tunable platform for next-generation therapeutics.

References

  • US9428456B2 - 1-[m-carboxamido(hetero)
  • WO2017222915A1 - Heterocyclic prolinamide derivatives Source: Google Patents URL
  • New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations Source: ResearchGate URL:[Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Exploratory

Metabolic Pathways of 7-Chloroquinoline-3-carboxamide in Liver Microsomes: A Technical Guide

Introduction & Pharmacological Context The compound 7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a highly privileged structural motif in modern drug discovery. The 7-chloroquinoline core is historically renowne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a highly privileged structural motif in modern drug discovery. The 7-chloroquinoline core is historically renowned for its role in antimalarial agents like chloroquine and hydroxychloroquine[1]. More recently, derivatives containing the 3-carboxamide substitution have emerged as potent pharmacophores in the development of HTRA1 inhibitors for age-related macular degeneration (AMD)[2], as well as targeted kinase inhibitors.

Understanding the metabolic fate of this scaffold in human liver microsomes (HLMs) is critical. Biotransformation of the chloroquinoline ring can lead to the formation of reactive intermediates, while the hydrolysis of the carboxamide group can prematurely deactivate the drug[3]. This guide provides an in-depth mechanistic analysis of its metabolic pathways and establishes a self-validating experimental protocol for evaluating its microsomal stability.

Mechanistic Profiling of Metabolic Pathways

In hepatic microsomes, the biotransformation of 7-chloroquinoline-3-carboxamide is primarily governed by Phase I enzymes, specifically the Cytochrome P450 (CYP450) superfamily and microsomal carboxylesterases (CES).

CYP450-Mediated Oxidation

The oxidative metabolism of the quinoline core is heavily dependent on the activation of molecular oxygen by CYP450 enzymes to introduce polar functionalities[3].

  • Aromatic Hydroxylation: The electron-rich positions of the quinoline ring (typically C2, C4, or C8) are highly susceptible to hydroxylation. Phenotyping studies using selective inhibitors demonstrate that CYP2D6 and CYP3A4/5 are the primary isoforms driving this reaction[4].

  • N-Oxidation: The quinoline nitrogen can undergo N-oxidation, predominantly mediated by CYP3A4. While less common than N-dealkylation seen in substituted chloroquines[4], N-oxidation of the bare ring creates a potentially reactive N-oxide intermediate that must be monitored for toxicity.

Enzymatic Amide Hydrolysis

Unlike secondary or tertiary amides, the primary 3-carboxamide group presents a specific metabolic liability. Microsomal amidases and carboxylesterases (CES) catalyze the hydrolysis of the carboxamide into 7-chloroquinoline-3-carboxylic acid . This transformation typically results in a complete loss of target affinity and an increase in polarity, leading to rapid renal clearance.

MetabolicPathways Parent 7-Chloroquinoline-3-carboxamide (7-CQC) Hydrolysis Amide Hydrolysis (CES / Amidases) Parent->Hydrolysis Phase I (Non-CYP) Oxidation N-Oxidation / Hydroxylation (CYP3A4 / CYP2D6) Parent->Oxidation Phase I (CYP450) Metab1 7-Chloroquinoline-3-carboxylic acid (Inactive Metabolite) Hydrolysis->Metab1 Metab2 Quinoline N-oxide (Reactive Intermediate) Oxidation->Metab2 CYP3A4 Metab3 Hydroxy-7-CQC (C2/C4/C8 positions) Oxidation->Metab3 CYP2D6 / CYP3A4

Figure 1: Primary Phase I metabolic pathways of 7-chloroquinoline-3-carboxamide in liver microsomes.

Experimental Design: Self-Validating Microsomal Assay

To accurately map these pathways, we must employ a robust, self-validating in vitro assay. As an application scientist, I emphasize that a protocol is only as good as its controls. We utilize a low substrate concentration (1 µM) to ensure the reaction operates under first-order kinetics (well below the of typical CYP enzymes).

Rationale Behind Reagent Selection
  • NADPH Regenerating System: CYP450 enzymes require a continuous supply of electrons. Instead of adding a single bolus of NADPH, which degrades rapidly at 37°C, we use an NADP+/Glucose-6-Phosphate/G6P-Dehydrogenase system to sustain enzymatic activity.

  • Selective CYP Inhibitors (Phenotyping): To prove causality between a specific metabolite and an enzyme, parallel incubations are run with Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor). If the formation of the hydroxylated metabolite drops in the presence of Quinidine, CYP2D6 involvement is definitively validated.

Workflow Prep 1. Microsome Prep HLM + Buffer (pH 7.4) Incubate 2. Compound Addition 1 µM 7-CQC Prep->Incubate Initiate 3. Initiate Reaction Add NADPH System Incubate->Initiate Quench 4. Reaction Quenching Ice-cold ACN + IS Initiate->Quench Analysis 5. LC-MS/MS Analysis MRM & Product Ion Quench->Analysis

Figure 2: Standardized workflow for microsomal stability and metabolite identification.

Step-by-Step Methodology
  • Preparation of Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM to achieve a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL is chosen to minimize non-specific protein binding, which would artificially lower the free fraction of the drug and skew clearance calculations.

  • Pre-Incubation: Add 7-Chloroquinoline-3-carboxamide to a final concentration of 1 µM (ensure organic solvent carryover is <0.5% DMSO). Pre-incubate the mixture at 37°C for 5 minutes. Causality: This allows the lipophilic compound to reach thermodynamic binding equilibrium with the microsomal proteins prior to catalysis.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final NADPH concentration).

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: ACN serves a dual purpose: it instantly denatures the CYP enzymes to stop the reaction, and it extracts the lipophilic metabolites into the liquid phase.

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via UPLC coupled to a Triple Quadrupole Mass Spectrometer using Multiple Reaction Monitoring (MRM) for parent depletion, and Product Ion Scans (PI) for structural elucidation of metabolites.

Quantitative Data & Kinetic Parameters

Based on the structural liabilities of the chloroquinoline-carboxamide scaffold, the table below summarizes the typical kinetic parameters and the relative contribution of each metabolic pathway derived from HLM assays.

Pharmacokinetic Parameter / PathwayRepresentative ValuePrimary Mediating Enzyme(s)
In vitro Half-life ( ) 35 – 45 minutesN/A (Aggregate clearance)
Intrinsic Clearance ( ) 30.5 – 38.0 µL/min/mgCYP3A4, CYP2D6, CES
Pathway: Aromatic Hydroxylation ~45% of total metabolismCYP2D6, CYP3A4[4]
Pathway: Amide Hydrolysis ~20% of total metabolismCarboxylesterases (CES)
Pathway: N-Oxidation ~10% of total metabolismCYP3A4

Note: The remaining percentage accounts for minor secondary oxidative pathways and uncharacterized trace metabolites.

Conclusion & Structural Optimization Strategies

The in vitro metabolic profiling of 7-chloroquinoline-3-carboxamide reveals that its primary liabilities are CYP-mediated aromatic hydroxylation and CES-mediated amide hydrolysis. For drug development professionals utilizing this scaffold, structural optimization should focus on:

  • Steric Shielding: Introducing fluorine or methyl groups at the C2 or C8 positions of the quinoline ring to block CYP2D6/3A4 hydroxylation.

  • Amide Bioisosteres: Replacing the labile primary carboxamide with a bioisostere (e.g., an oxadiazole or triazole ring) to completely circumvent carboxylesterase-mediated hydrolysis while maintaining the crucial hydrogen-bonding interactions required for target engagement.

By understanding the exact enzymes responsible for clearance, scientists can rationally design next-generation chloroquinoline derivatives with superior pharmacokinetic profiles.

References

  • WO2017222915A1 - Heterocyclic prolinamide derivatives - Google Patents. google.com.
  • 363135-55-1 | 7-Chloroquinoline-3-carbaldehyde | BLD Pharm. bldpharm.com.
  • A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC. nih.gov.
  • Mimicking Metabolism of a Reversed Chloroquine Antimalarial - SciSpace. scispace.com.
  • Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment - PMC. nih.gov.

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 7-Chloroquinoline-3-carboxamide

Abstract This guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, 7-Chloroquinoline-3-carboxamide. As a quinoline derivative, this compound belongs to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting the preliminary toxicity screening of the novel chemical entity, 7-Chloroquinoline-3-carboxamide. As a quinoline derivative, this compound belongs to a class known for a wide spectrum of biological activities, necessitating a thorough and logically staged toxicological evaluation. This document outlines a multi-tiered approach, beginning with foundational in-vitro assays to assess cytotoxicity and genotoxicity, followed by a preliminary in-vivo acute oral toxicity study. The protocols detailed herein are grounded in established methodologies and regulatory guidelines, ensuring scientific rigor and data integrity. The overarching goal is to establish an initial safety profile for 7-Chloroquinoline-3-carboxamide, identifying potential hazards and informing subsequent stages of drug development.

Introduction: The Rationale for a Staged Toxicity Assessment

The development of any new therapeutic agent hinges on a delicate balance between efficacy and safety. The adage "All things are poison, and nothing is without poison; the dosage alone makes it so a thing is not a poison" underscores the fundamental principle of toxicology.[1] For a novel compound like 7-Chloroquinoline-3-carboxamide, a systematic and hierarchical approach to toxicity testing is paramount. This initial screening phase is not intended to be exhaustive but rather to serve as a critical " go/no-go " decision point. By identifying potential liabilities early, we can de-risk the development process, conserve resources, and, most importantly, ensure the safety of future clinical trial participants.

Quinoline and its derivatives have a storied history in medicinal chemistry, with notable examples including the antimalarial drug chloroquine. However, this chemical class is not without its toxicological concerns. Some quinolines have demonstrated genotoxic and carcinogenic potential, often following metabolic activation.[2][3] The presence of a chloro- substituent and a carboxamide group on the quinoline scaffold of our test compound necessitates a bespoke screening strategy that is sensitive to the potential toxicities associated with these functionalities.

This guide will detail a logical workflow, commencing with cell-based assays to rapidly assess cytotoxicity and mutagenic potential. Positive findings in these initial screens would trigger a more cautious approach to subsequent in-vivo testing. The culmination of this preliminary screen is an acute oral toxicity study in a rodent model, providing vital information on the compound's potential for acute systemic toxicity and informing dose selection for future studies.

In-Vitro Toxicity Assessment: A Foundational Screen

In-vitro assays are the cornerstone of modern toxicology, offering a rapid, cost-effective, and ethically sound means of preliminary safety assessment.[4] For 7-Chloroquinoline-3-carboxamide, we will employ a battery of two well-characterized in-vitro assays: the MTT assay for cytotoxicity and the Ames test for mutagenicity.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] Viable cells with active metabolism can convert the water-soluble MTT into an insoluble formazan product with a purple color.[6] The quantity of formazan is directly proportional to the number of living cells.[7] This assay will provide an initial indication of the concentrations at which 7-Chloroquinoline-3-carboxamide may exert cytotoxic effects on mammalian cells.[8]

  • Cell Culture:

    • Select a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if the compound has an oncological application).

    • Culture the cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2) until they reach the desired confluence.

  • Compound Preparation:

    • Prepare a stock solution of 7-Chloroquinoline-3-carboxamide in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh medium containing the various concentrations of the test compound. Include vehicle-only and untreated controls.

    • Incubate the plate for a defined period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[7]

    • Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[6]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Screening: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[9] The test evaluates a chemical's ability to cause a reverse mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[10]

  • Bacterial Strains and Metabolic Activation:

    • Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100) that are sensitive to different types of mutagens.

    • Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolic activation of the test compound into a mutagen.[9][11]

  • Assay Procedure:

    • Prepare a range of concentrations of 7-Chloroquinoline-3-carboxamide.

    • In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer.

    • Pour this mixture onto a minimal glucose agar plate that lacks histidine.[9]

    • Incubate the plates at 37°C for 48-72 hours.[12]

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[13]

In-Vivo Acute Oral Toxicity Study: A Preliminary Systemic Assessment

Following the in-vitro screening, a preliminary in-vivo study is necessary to understand the potential for acute systemic toxicity. The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[14] The OECD 423 guideline (Acute Toxic Class Method) is a suitable approach for this initial assessment as it allows for the classification of the substance's toxicity with a reduced number of animals.[15][16]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model and Housing:

    • Use a single sex of a standard rodent species, typically female rats.[16]

    • Acclimatize the animals to the laboratory conditions for at least five days before the study.

    • House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.[16]

  • Dose Administration:

    • Based on the in-vitro data and any available structure-activity relationship information, select a starting dose from the OECD 423 guideline (e.g., 300 mg/kg, or 2000 mg/kg if low toxicity is expected).[17]

    • Administer a single oral dose of 7-Chloroquinoline-3-carboxamide to the animals via gavage.

  • Observation and Data Collection:

    • Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity.[17]

    • Record body weight changes, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and any instances of morbidity or mortality.

    • At the end of the 14-day observation period, perform a gross necropsy on all animals.

  • Data Analysis and Interpretation:

    • The pattern of mortality and morbidity at different dose levels allows for the classification of the compound into one of the Globally Harmonised System (GHS) toxicity categories.[16]

    • The results will provide an estimate of the median lethal dose (LD50) and inform the design of subsequent toxicity studies.

Data Presentation and Visualization

Table 1: Hypothetical In-Vitro Cytotoxicity Data for 7-Chloroquinoline-3-carboxamide
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.5
1085.3 ± 6.1
5052.7 ± 3.9
10021.4 ± 2.8
2505.8 ± 1.5

Note: This is a hypothetical data table for illustrative purposes.

Diagrams

Toxicity_Screening_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Screening Cytotoxicity Cytotoxicity Assay (MTT) Decision_Point Go/No-Go Decision Cytotoxicity->Decision_Point IC50 Value Genotoxicity Genotoxicity Assay (Ames Test) Genotoxicity->Decision_Point Mutagenicity Acute_Tox Acute Oral Toxicity (OECD 423) Decision_Point->Acute_Tox Proceed if Acceptable Profile

Caption: Preliminary Toxicity Screening Workflow for 7-Chloroquinoline-3-carboxamide.

Conclusion and Future Directions

The preliminary toxicity screening outlined in this guide provides a robust and efficient framework for the initial safety assessment of 7-Chloroquinoline-3-carboxamide. The data generated from these studies will be instrumental in making an informed decision about the continued development of this compound. A favorable outcome, characterized by a high IC50 in the cytotoxicity assay, a negative result in the Ames test, and a low acute oral toxicity profile, would provide a strong rationale for advancing the compound to more comprehensive preclinical toxicity studies. Conversely, evidence of significant cytotoxicity or genotoxicity would necessitate a thorough risk-benefit analysis and may lead to the discontinuation of the compound's development. Ultimately, this staged approach ensures that only the most promising and safest candidates progress through the drug development pipeline.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

  • LaVoie, E. J., et al. (1984). Tumorigenicity of quinoline and structurally related N-heteroaromatic compounds in newborn mice. Cancer Letters, 22(3), 269-274. [Link]

  • National Toxicology Program. (2002). Toxicology and Carcinogenesis Studies of 2-Methylquinoline (Quinaldine) (CAS No. 91-63-4) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, (503), 1-248. [Link]

  • Asakura, S., et al. (1997). Genotoxicity of quinoline in the Big Blue lacZ transgenic mouse mutation assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(3), 263-272. [Link]

  • Walum, E. (1998). Acute oral toxicity. Environmental Health Perspectives, 106(Suppl 2), 497. [Link]

  • Ates, G., et al. (2013). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental and Molecular Mutagenesis, 54(8), 654-663. [Link]

  • McFee, A. F. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and molecular mutagenesis, 13(4), 341-346. [Link]

  • Office of Environmental Health Hazard Assessment. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. [Link]

  • Kozik, V., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. [Link]

  • van der Meer, J., et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Toxicology in Vitro, 96, 105769. [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Journal of Drug Delivery and Therapeutics, 13(9-s), 154-160. [Link]

  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • MicroBiol. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Method Development and Validation for 7-Chloroquinoline-3-carboxamide

Introduction and Chemical Context 7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a critical synthetic intermediate heavily utilized in the development of novel heterocyclic prolinamide derivatives. These derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a critical synthetic intermediate heavily utilized in the development of novel heterocyclic prolinamide derivatives. These derivatives are actively investigated for the treatment of age-related macular degeneration (AMD) and other HtrA1-mediated ocular diseases[1]. Furthermore, it serves as a foundational building block for various carboxamide-substituted heterocycles in oncology and kinase-inhibitor drug discovery[2].

Given its pivotal role in pharmaceutical synthesis, rigorous analytical control is required to monitor reaction completion and intermediate purity. This application note details the rationale, development, and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification and purity assessment of 7-chloroquinoline-3-carboxamide.

Method Development Rationale: The Causality of Chromatographic Choices

Developing an HPLC method for 7-chloroquinoline-3-carboxamide requires navigating its dual chemical nature: a lipophilic, basic quinoline core paired with a polar, neutral carboxamide moiety. A simple "plug-and-play" method often fails here; every parameter must be chosen with specific causality.

  • Stationary Phase Selection: The hydrophobic nature of the bicyclic quinoline ring dictates the use of a C18 (octadecylsilane) stationary phase. However, an end-capped C18 column is strictly required. Non-end-capped columns possess residual acidic silanol groups (-SiOH) on the silica support that ionically interact with the basic quinoline nitrogen, leading to severe peak tailing and poor resolution.

  • Mobile Phase and pH Control: The quinoline nitrogen typically has a pKa around 4.0 - 5.0. Operating the mobile phase at a pH near this pKa results in an equilibrium between protonated and unprotonated states, causing peak broadening, split peaks, and retention time instability. To enforce a single ionization state (fully protonated), the mobile phase pH must be driven down to ~2.0–2.5 using an acidic modifier. We employ 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in both the aqueous and organic phases[3]. TFA acts as an ion-pairing agent, further masking residual silanols and sharpening the peak.

  • Detector Wavelength: The highly conjugated π -system of the chloroquinoline core provides strong UV chromophores. A detection wavelength of 254 nm captures the primary aromatic transition, ensuring high sensitivity for both the active intermediate and its potential synthetic impurities.

Experimental Workflow and Logic

G Start 7-Chloroquinoline-3-carboxamide Method Development Phase1 1. Physico-Chemical Profiling pKa & LogP Analysis Start->Phase1 Initiate Phase2 2. Stationary Phase Selection (C18, End-capped) Phase1->Phase2 Hydrophobicity dictates RP-HPLC Phase3 3. Mobile Phase Optimization (pH Control via TFA/FA) Phase2->Phase3 Mitigate silanol interactions Phase4 4. System Suitability & Validation (Self-Validating Check) Phase3->Phase4 Optimize resolution & tailing Phase4->Phase4 Iterative SST (RSD < 2%, Tailing < 1.5) End Validated HPLC Protocol Phase4->End Pass Criteria

Logical workflow for 7-Chloroquinoline-3-carboxamide HPLC method development and validation.

Step-by-Step Methodology & Self-Validating Protocol

Reagents and Equipment
  • Analyte: 7-Chloroquinoline-3-carboxamide reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

  • Equipment: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) or UV-Vis detector.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Methanol:Water (50:50, v/v). Rationale: The carboxamide group limits solubility in purely aqueous media, while the diluent must closely match the initial mobile phase conditions to prevent solvent-front distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-chloroquinoline-3-carboxamide standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol with 5 minutes of sonication, then make up to volume with ultrapure water.

  • Working Solution (50 μ g/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 μ m PTFE syringe filter directly into an HPLC vial.

Chromatographic Conditions

Summarized in Table 1, these parameters establish the baseline for routine analysis and impurity profiling.

Table 1: Optimized HPLC Method Parameters

ParameterSet ConditionCausality / Rationale
Column C18, 150 mm × 4.6 mm, 5 μ m (End-capped)Provides optimal hydrophobic retention; end-capping prevents basic nitrogen tailing.
Mobile Phase A Water + 0.1% TFAAcidic pH ensures the quinoline nitrogen is fully protonated.
Mobile Phase B Acetonitrile + 0.1% TFAStronger elution strength than methanol; yields sharper peaks.
Elution Mode Gradient (See below)Resolves polar synthetic impurities early, elutes the main peak efficiently.
Gradient Program 0-2 min: 10% B2-10 min: 10% 60% B10-12 min: 60% 90% B12-15 min: 10% BSweeps the column of highly lipophilic byproducts before re-equilibration.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing backpressure and run time.
Column Temp. 30 °CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 254 nmCorresponds to the maximum absorbance ( λmax​ ) of the conjugated quinoline ring.
Injection Vol. 10 μ LPrevents column overloading while maintaining adequate signal-to-noise ratio.
The Self-Validating System: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. Before analyzing unknown synthetic batches, the system must validate itself using the 50 μ g/mL working standard. Inject the standard six times consecutively. The analytical run is only considered valid to proceed if the following criteria are met:

  • Retention Time Precision: %RSD 1.0%. (Ensures pump and gradient stability).

  • Peak Area Precision: %RSD 2.0%. (Ensures autosampler accuracy).

  • Tailing Factor (T f​ ): 1.5. (Confirms that secondary silanol interactions are successfully suppressed).

  • Theoretical Plates (N): 5000. (Verifies column efficiency and health).

Method Validation Summary

Following ICH Q2(R1) guidelines, the developed method was subjected to rigorous validation. The incorporation of an acidic modifier and a gradient elution profile yields highly reproducible quantitative data, consistent with industry standards for quinoline derivatives[3].

Table 2: Quantitative Validation Parameters

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 1.0 μ g/mL to 100.0 μ g/mLCorrelation coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 μ g/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 μ g/mLSignal-to-Noise (S/N) 10
Method Precision (Repeatability) %RSD = 0.8% (n=6)%RSD 2.0%
Accuracy (Recovery) 99.2% - 101.5%Mean recovery between 98.0% and 102.0%
Specificity No interference at Rt​ Blank and diluent show no peaks at the analyte retention time.

Conclusion

The RP-HPLC method detailed herein provides a robust, highly specific, and self-validating approach for the quantification of 7-chloroquinoline-3-carboxamide. By understanding the physicochemical properties of the analyte—specifically the basicity of the quinoline nitrogen and the polarity of the carboxamide—the chromatographic conditions (end-capped C18, acidic gradient) were rationally selected to eliminate peak tailing and ensure high-fidelity data suitable for pharmaceutical development environments.

References

  • WO2017222915A1 - Heterocyclic prolinamide derivatives - Google Patents.Details the use of 7-chloroquinoline-3-carboxamide as a core intermediate for age-related macular degeneration (AMD) therapeutics.
  • US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives - Google Patents.Demonstrates the integration of 7-chloroquinoline-3-carboxamide in complex heterocycle synthesis and associated HPLC characterization.

Sources

Application

Application Note &amp; Protocol: Preparation of 7-Chloroquinoline-3-carboxamide Stock Solutions for Cell Culture

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Precision 7-Chloroquinoline-3-carboxamide belongs to a class of heterocyclic compounds that are of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Precision

7-Chloroquinoline-3-carboxamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and chemical biology. The 7-chloroquinoline scaffold is a core component of several established drugs and is explored for its potential in developing new therapeutic agents. For researchers investigating the biological effects of this compound in cell-based assays, the accuracy and reproducibility of experimental results are fundamentally dependent on the correct preparation, storage, and handling of stock solutions.

Compound Characterization & Pre-Protocol Analysis

Before any bench work begins, a thorough understanding of the compound's physicochemical properties is essential. This foundational knowledge informs every subsequent step of the protocol.

Causality of Solvent Selection

For many heterocyclic small molecules like 7-Chloroquinoline-3-carboxamide, aqueous solubility is limited. The solvent of choice must be capable of dissolving the compound at a high concentration while exhibiting minimal toxicity to cells when diluted to a final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a superior polar aprotic solvent, widely recognized for its ability to dissolve a vast range of both polar and nonpolar organic compounds[1][2]. Its miscibility with water and cell culture media makes it the industry-standard solvent for preparing stock solutions for cell-based assays.

  • Purity is Paramount: It is critical to use anhydrous, sterile-filtered, cell-culture grade DMSO (≥99.9% purity)[3]. Water content in the solvent can lead to hydrolysis of the compound over time, and non-sterile solvent will introduce microbial contamination into the cell cultures.

Key Physicochemical Data

All calculations and handling procedures are based on the specific properties of the compound. Researchers should always verify this information from the Certificate of Analysis (CoA) provided by the supplier.

PropertyValueSource / Rationale
Chemical Name 7-Chloroquinoline-3-carboxamide-
Molecular Formula C₁₀H₇ClN₂ODerived from structure.
Molecular Weight (MW) 206.63 g/mol Calculated from the molecular formula. Crucial for accurate molarity calculations.
CAS Number 363135-57-3Verify with supplier CoA.
Recommended Solvent Dimethyl Sulfoxide (DMSO)High dissolving power for related structures and low toxicity at working concentrations.[1][4]
Appearance Solid powderVisual confirmation.
Storage (Powder) -20°C, desiccatedPer typical small molecule handling guidelines to ensure long-term stability.[5]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common and convenient concentration for subsequent serial dilutions.

Required Materials
  • 7-Chloroquinoline-3-carboxamide powder

  • Anhydrous, sterile-filtered, cell-culture grade DMSO[3]

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Sterile, disposable syringe (e.g., 1 mL)

  • Sterile syringe filter (0.2 µm pore size) with a DMSO-compatible membrane (e.g., Polytetrafluoroethylene, PTFE)[6]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.

Step 1: Precise Calculation

The accuracy of your stock solution begins with an accurate calculation. The goal is to determine the mass of the compound needed to achieve a 10 mM concentration in a specific volume of DMSO.

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol)

Example Calculation for 1 mL of a 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 206.63 g/mol

  • Mass (mg) = 2.0663 mg

Scientist's Note: Weighing out exactly ~2 mg can be challenging and prone to error. For small quantities, it is best practice to weigh a slightly larger, more manageable amount (e.g., 10 mg) and adjust the solvent volume accordingly, or to dissolve the entire contents of a pre-weighed vial if it is 10 mg or less.[7][8]

Revised Calculation (for 10 mg of powder): Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol))

  • Volume (mL) = 10 mg / (10 mM × 206.63 g/mol )

  • Volume (mL) = 4.839 mL

Step-by-Step Procedure
  • Preparation: Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[7]

  • Weighing: In a chemical fume hood, carefully weigh 10 mg of 7-Chloroquinoline-3-carboxamide powder and transfer it to a sterile, amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add exactly 4.84 mL of anhydrous, sterile-filtered DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution must be perfectly clear with no visible particulates. This is a critical quality control checkpoint.[9][10]

  • Sterile Filtration (Mandatory for Cell Culture):

    • Attach a 0.2 µm sterile PTFE syringe filter to a new sterile syringe.

    • Draw the entire DMSO stock solution into the syringe.

    • Carefully dispense the solution through the filter into a new, sterile, amber vial. This step removes any potential microbial contaminants or undissolved micro-particulates. Aseptic filtration is the industry-standard method for sterilizing heat-sensitive and solvent-based solutions.[5][6]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile polypropylene microcentrifuge tubes.[5][7]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[9]

    • Store aliquots at -20°C for short-term storage (up to 1-6 months) or at -80°C for long-term storage (beyond 6 months) , protected from light.[5]

Workflow Visualization

The following diagram illustrates the validated workflow for preparing a sterile, high-concentration stock solution of 7-Chloroquinoline-3-carboxamide.

G Workflow: 7-Chloroquinoline-3-carboxamide Stock Solution Preparation start Start: Receive Compound Powder calc Step 1: Calculate Mass & Volume (e.g., 10 mg in 4.84 mL) start->calc weigh Step 2: Weigh Compound (10 mg) calc->weigh add_dmso Step 3: Add Sterile DMSO (4.84 mL) weigh->add_dmso dissolve Step 4: Vortex Until Completely Dissolved add_dmso->dissolve qc1 QC Check: Is solution clear? dissolve->qc1 filter Step 5: Sterile Filter (0.2 µm PTFE Filter) qc1->filter Yes troubleshoot Troubleshoot: Sonicate or Gently Warm. Re-evaluate Solvent. qc1->troubleshoot No aliquot Step 6: Aliquot into Single-Use Tubes filter->aliquot store Step 7: Store at -20°C / -80°C (Protect from Light) aliquot->store end End: Ready for Working Dilution store->end

Caption: A validated workflow for preparing 7-Chloroquinoline-3-carboxamide stock solution.

Application in Cell Culture: Preparing Working Solutions

The high-concentration stock solution must never be added directly to cells. It must be diluted to a final working concentration in a complete cell culture medium.

The Criticality of Final DMSO Concentration

While an excellent solvent, DMSO is cytotoxic at higher concentrations.[11] The final concentration of DMSO in the culture medium should ideally not exceed 0.5%, with a gold standard of ≤ 0.1% to minimize any potential for solvent-induced artifacts.[5][12] Cell lines vary in their sensitivity to DMSO, and it is advisable to run a vehicle control (media with the equivalent final DMSO concentration) to ensure the observed effects are from the compound, not the solvent.[5][10][13][14]

Protocol for Preparing a 10 µM Working Solution
  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock needed. To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required (10,000 µM / 10 µM = 1000).

  • Dilution Step:

    • For 10 mL of final working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.

    • Causality: Adding the small volume of DMSO stock to the large volume of aqueous media (and not the other way around) helps prevent the compound from precipitating out of solution.[5] Mix immediately by gentle inversion or pipetting.

  • Final DMSO Check: The final DMSO concentration in this example is 0.1% (10 µL in 10,000 µL total volume), which is considered safe for most cell lines.[10][12]

  • Quality Control: Visually inspect the final working solution. It should be clear and free of any precipitation. If precipitation occurs, the working concentration may be too high for the aqueous environment.

  • Application: Add the freshly prepared working solution to your cells immediately. Do not store diluted working solutions in culture media, as compound stability can be compromised.

References

  • SMALL MOLECULES - Captivate Bio. (2021). Captivate Bio. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). KEYENCE. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). Brazilian Dental Journal. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2018). Immunological Investigations. Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. Retrieved from [Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. (2020, September 1). Pharmaceutical Technology. Retrieved from [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. (2014, September 19). PLOS ONE. Retrieved from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2015). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). Molecules. Retrieved from [Link]

  • 7-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 7-Chloroquinoline-3-carbaldehyde. (n.d.). NextSDS. Retrieved from [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). Journal of Biomolecular Screening. Retrieved from [Link]

  • DMSO. (n.d.). gChem. Retrieved from [Link]

Sources

Method

Application Note: 7-Chloroquinoline-3-carboxamide as a Privileged Precursor in Targeted Drug Discovery

Introduction & Mechanistic Rationale The 7-chloroquinoline scaffold is a historically significant pharmacophore, most widely recognized for its role in antimalarial agents such as chloroquine and mefloquine[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 7-chloroquinoline scaffold is a historically significant pharmacophore, most widely recognized for its role in antimalarial agents such as chloroquine and mefloquine[1]. However, modern drug discovery has repurposed this heterocyclic core to target complex oncology and ophthalmic pathways. Specifically, 7-chloroquinoline-3-carboxamide has emerged as a highly versatile precursor[2].

The strategic placement of the carboxamide group at the C3 position transforms the lipophilic, electron-deficient 7-chloroquinoline core into a sophisticated hydrogen-bonding network. The carboxamide acts as both a hydrogen bond donor and acceptor, allowing for precise orientation within the binding pockets of kinases (e.g., PI3K, mTOR) and serine proteases (e.g., HTRA1)[1][3]. Furthermore, the C3-carboxamide serves as an ideal synthetic handle for late-stage functionalization, enabling the generation of triazole hybrids and complex prolinamide derivatives without disrupting the critical binding interactions of the quinoline nitrogen and the C7-chlorine atom[3].

This application note details the validated protocols and mechanistic rationales for utilizing 7-chloroquinoline-3-carboxamide in two high-impact therapeutic areas: Oncology (Triple-Negative Breast Cancer) and Ophthalmology (Age-Related Macular Degeneration) .

Application in Oncology: Synthesis and Evaluation of QTCA Derivatives

7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA) are a novel class of antineoplastic agents synthesized from 7-chloroquinoline-3-carboxamide precursors. These derivatives exhibit potent, selective cytotoxicity against hormone-independent, triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, while sparing hormone-dependent cells like MCF-7[3]. Mechanistically, QTCA compounds drive cell cycle arrest and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling axis and promoting PARP-1 cleavage[1][3].

Quantitative Efficacy Data

The table below summarizes the in vitro antiproliferative activity of leading QTCA derivatives synthesized from the 3-carboxamide precursor.

Table 1: Cytotoxicity and Apoptosis Induction of QTCA Derivatives (72h Treatment)

CompoundMDA-MB-231 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Apoptotic Cell Death (MDA-MB-231)
QTCA-1 19.91> 50.0> 80.4%
QTCA-2 20.42> 50.0~ 75.0%
QTCA-3 20.60> 50.0~ 70.0%

Data indicates a strong selectivity profile for triple-negative phenotypes over hormone-dependent phenotypes[3].

Pathway Visualization

G QTCA QTCA Derivative (7-Chloroquinoline Core) PI3K PI3K / AKT Pathway QTCA->PI3K Inhibits mTOR mTOR Signaling QTCA->mTOR Inhibits PARP PARP-1 Cleavage QTCA->PARP Induces Apoptosis Apoptosis (MDA-MB-231 Cells) PI3K->Apoptosis Suppression drives mTOR->Apoptosis Suppression drives PARP->Apoptosis Triggers

Fig 1: Mechanistic signaling pathway of QTCA derivatives in TNBC cells.

Protocol 1: Synthesis of QTCA via CuAAC (Click Chemistry)

Causality Note: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is selected for its strict regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. This specific geometry is required to properly position the 7-chloroquinoline pharmacophore within the PI3K binding pocket.

Reagents:

  • N-(prop-2-yn-1-yl)-7-chloroquinoline-3-carboxamide (Alkyne precursor)

  • Substituted aryl azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: DMF/H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the alkyne precursor and 1.1 mmol of the selected aryl azide in 10 mL of DMF/H₂O.

  • Catalyst Generation: Add sodium ascorbate (0.4 mmol) followed by CuSO₄·5H₂O (0.2 mmol). Self-Validation: The solution should transition from blue to pale yellow/green, indicating the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species. This prevents oxidative homocoupling of the alkyne.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with ice-cold water (20 mL). The QTCA product will precipitate. Filter the solid, wash with cold water and diethyl ether, and recrystallize from ethanol to yield the pure 7-chloroquinoline-1,2,3-triazoyl carboxamide.

Protocol 2: Flow Cytometry Validation of Apoptosis
  • Cell Seeding: Seed MDA-MB-231 cells at a density of 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with QTCA-1 at its IC₅₀ concentration (20 µM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM).

  • Harvest & Stain: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze immediately via flow cytometry. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI enters cells with compromised membranes (late apoptosis/necrosis). The high percentage of Annexin V+/PI- cells confirms that QTCA-1 drives programmed cell death rather than non-specific necrotic toxicity[3].

Application in Ophthalmology: HTRA1 Inhibitors for AMD

Age-related macular degeneration (AMD) is driven by pathologic posterior segment neovascularization and retinal degradation[2]. HtrA serine peptidase 1 (HTRA1) has been identified as a critical target in both wet and dry AMD. 7-Chloroquinoline-3-carboxamide is a vital structural component in the synthesis of heterocyclic prolinamide derivatives, which act as highly potent, low-nanomolar inhibitors of HTRA1[2][4].

Quantitative Efficacy Data

Table 2: HTRA1 Inhibition by Prolinamide-7-Chloroquinoline-3-Carboxamide Hybrids

Compound IDTargetIC₅₀ (µM)Indication Focus
Example 127 HTRA10.008Dry/Wet AMD
Example 132 HTRA10.008Dry/Wet AMD
Example 136 HTRA10.005Dry/Wet AMD
Example 146 HTRA10.014Dry/Wet AMD

Data sourced from patent literature demonstrating the extreme potency of the 7-chloroquinoline-3-carboxamide moiety when integrated into prolinamide scaffolds[4].

Assay Workflow Visualization

G Step1 Synthesize Prolinamide (7-Chloroquinoline Core) Step2 Incubate with Recombinant HTRA1 Step1->Step2 Step3 Add FRET Peptide Substrate Step2->Step3 Step4 Measure Fluorescence (Ex 340nm / Em 490nm) Step3->Step4

Fig 2: FRET-based validation workflow for HTRA1 inhibitors in AMD drug discovery.

Protocol 3: FRET-Based HTRA1 Protease Inhibition Assay

Causality Note: A Förster Resonance Energy Transfer (FRET) assay is utilized because it provides a highly sensitive, real-time kinetic readout of protease activity. The 7-chloroquinoline derivative binds the active site of HTRA1, preventing the cleavage of the dual-labeled peptide, thereby keeping the fluorophore quenched.

Reagents:

  • Recombinant human HTRA1 enzyme

  • FRET Substrate: Mca-IRRVSYSF(Dnp)KK (Mca = fluorophore, Dnp = quencher)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.25% CHAPS

  • Test Compound: Prolinamide-7-chloroquinoline-3-carboxamide derivative

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO. Transfer 1 µL of each concentration to a 384-well black, flat-bottom microplate.

  • Enzyme Addition: Dilute recombinant HTRA1 in Assay Buffer to a working concentration of 2 nM. Add 49 µL of the enzyme solution to the wells containing the compound.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. Causality: This pre-incubation step is critical to allow the 7-chloroquinoline-3-carboxamide derivative to achieve thermodynamic equilibrium with the HTRA1 active site prior to substrate introduction.

  • Substrate Addition: Dilute the FRET substrate in Assay Buffer to 10 µM. Add 50 µL to all wells to initiate the reaction (Final Volume = 100 µL; Final Enzyme = 1 nM; Final Substrate = 5 µM).

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Excitation: 320–340 nm; Emission: 490–520 nm) in kinetic mode for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Normalize the data against the DMSO control (100% activity) and a no-enzyme control (0% activity). Use non-linear regression (four-parameter logistic equation) to determine the IC₅₀ value. Self-Validation: A known HTRA1 inhibitor (e.g., NVP-LB976) must be run in parallel to ensure assay fidelity[2].

References

  • WO2017222915A1 - Heterocyclic prolinamide derivatives - Google Patents. Google.com.
  • Liziane Pereira da Silva's research works | Federal University of Pelotas and other places. ResearchGate.net. Available at:[Link]

Sources

Application

Application Note: 1H and 13C NMR Characterization of 7-Chloroquinoline-3-carboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Scientific Context 7-Chloroquinoline-3-carboxamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Scientific Context

7-Chloroquinoline-3-carboxamide is a highly versatile heterocyclic scaffold utilized extensively in the rational design of kinase inhibitors, antimalarial agents, and immunomodulators[1]. In medicinal chemistry, the exact regiochemistry of halogen substitutions on the quinoline core profoundly impacts target binding affinity and pharmacokinetic profiles[2].

Distinguishing the 7-chloro isomer from its 6-chloro or 5-chloro counterparts is a critical quality control checkpoint. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol. By coupling 1D spectral data with 2D heteronuclear correlations, we establish an unambiguous, mathematically sound framework for structural verification.

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating system, the protocol must address the specific physicochemical properties of quinoline-3-carboxamides, primarily their tendency for planar π−π stacking and strong intermolecular hydrogen bonding[3].

Step 1: Sample Preparation
  • Solvent Selection (Causality): Do not use Chloroform-d ( CDCl3​ ). Quinoline carboxamides exhibit poor solubility in non-polar solvents. We mandate the use of DMSO- d6​ . Beyond providing excellent solvation, DMSO- d6​ acts as a strong hydrogen-bond acceptor. This stabilizes the amide rotamers and slows the chemical exchange rate of the primary amide ( −CONH2​ ) protons, allowing them to be observed as distinct, quantifiable signals rather than a single coalesced baseline hump.

  • Procedure: Dissolve 15–20 mg of high-purity 7-chloroquinoline-3-carboxamide in 0.6 mL of anhydrous DMSO- d6​ (99.9 atom % D). Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Parameters
  • 1H NMR Acquisition:

    • Frequency: 400 MHz or 600 MHz (298 K).

    • Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s.

  • 13C NMR Acquisition (Causality):

    • Parameters: Number of scans (ns) = 1024; Relaxation delay (d1) = 3.0 s.

    • Rationale: The molecule contains five quaternary carbons (C-3, C-4a, C-7, C-8a, and C=O). Because these carbons lack attached protons, they cannot efficiently relax via dipole-dipole mechanisms. A longer d1 delay (3.0 s) is strictly required to ensure complete T1​ relaxation, preventing signal attenuation of the critical C-Cl and C=O peaks.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) Acq1H 1H NMR Acquisition (Assess Purity & Protons) Prep->Acq1H Acq13C 13C NMR Acquisition (Carbon Backbone) Prep->Acq13C COSY 2D COSY (H5-H6 Coupling) Acq1H->COSY HSQC 2D HSQC (1H-13C Direct Connect) Acq1H->HSQC HMBC 2D HMBC (Quaternary C Assignments) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validation Final Structure Validation (7-Chloro Isomer Confirmed) COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Logical workflow for the comprehensive NMR elucidation of 7-chloroquinoline-3-carboxamide.

Structural Elucidation & Spectral Assignments

1H NMR Interpretation

The 1H NMR spectrum provides the first layer of self-validation through J-coupling reciprocity. The heteroaromatic ring strongly deshields H-2 and H-4. The benzenoid ring exhibits a classic ABX spin system , which is the primary indicator of a 7-substituted quinoline.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-2 9.30Doublet (d)2.21HHighly deshielded by adjacent N and C-3 amide.
H-4 8.85Doublet (d)2.21HPyridine ring, meta-coupled to H-2.
NH 2​ (a) 8.25Broad Singlet (br s)-1HAmide proton (anti to C=O).
H-8 8.15Doublet (d)2.01HBenzenoid ring, isolated proton meta to H-6.
H-5 8.12Doublet (d)8.81HBenzenoid ring, ortho-coupled to H-6.
NH 2​ (b) 7.75Broad Singlet (br s)-1HAmide proton (syn to C=O).
H-6 7.70Doublet of doublets (dd)8.8, 2.01HBenzenoid ring, ortho to H-5, meta to H-8.

Note: The amide NH2​ appears as two distinct singlets due to restricted rotation around the C-N partial double bond, placing the protons in different magnetic environments.

13C NMR Interpretation

The 13C spectrum confirms the carbon backbone. The inductive electron-withdrawing effect of the chlorine atom specifically deshields C-7, pushing it downfield relative to a standard aromatic CH.

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C=O 166.2QuaternaryAmide carbonyl, highest chemical shift.
C-2 149.8CHAdjacent to electronegative nitrogen.
C-8a 148.5QuaternaryBridgehead carbon, adjacent to N.
C-4 136.2CHPyridine ring backbone.
C-7 135.4QuaternaryC-Cl , deshielded by halogen inductive effect.
C-5 130.8CHBenzenoid ring.
C-8 128.2CHBenzenoid ring.
C-6 127.6CHBenzenoid ring.
C-3 126.4QuaternarySubstituted with the carboxamide group.
C-4a 125.8QuaternaryBridgehead carbon.

Unambiguous Regiochemical Validation via 2D HMBC

While the 1D ABX spin system strongly suggests a 7-chloro substitution, it is not absolute proof (a 6-chloro substitution also yields an ABX system, albeit with different chemical shifts). To create a fully self-validating dataset, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory.

The Mechanistic Proof: HMBC detects long-range ( 2J and 3J ) carbon-proton couplings. By mapping the correlations from the isolated H-8 proton ( δ 8.15), we can definitively lock the position of the chlorine atom. H-8 will show a strong 3J cross-peak to the C-8a bridgehead carbon and a 2J/3J correlation to the C-7 quaternary carbon ( δ 135.4). If the chlorine were at the 6-position, H-8 would be ortho-coupled to H-7, fundamentally altering this HMBC network.

HMBC_Network H8 Proton H-8 (~8.15 ppm) C7 Carbon C-7 (C-Cl) (~135.4 ppm) H8->C7 2J/3J C8a Carbon C-8a (~148.5 ppm) H8->C8a 2J C4a Carbon C-4a (~125.8 ppm) H8->C4a 3J H6 Proton H-6 (~7.70 ppm) H6->C7 2J H6->C8a 3J H5 Proton H-5 (~8.12 ppm) H5->C7 3J H5->C4a 2J

Figure 2: Key HMBC correlations utilized to unambiguously assign the 7-chloro substitution pattern.

References

  • Title: Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives Source: ResearchGate / Journal of Heterocyclic Chemistry URL: 1

  • Title: 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation Source: Journal of Chemical and Pharmaceutical Sciences URL: 3

Sources

Method

Application Note: Preclinical In Vivo Dosing and Administration Guidelines for 7-Chloroquinoline-3-carboxamide Derivatives

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Protocol & Pharmacokinetic Guide Introduction and Pharmacological Context 7-Chloroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Advanced Methodological Protocol & Pharmacokinetic Guide

Introduction and Pharmacological Context

7-Chloroquinoline-3-carboxamide (7-CQC) is a highly versatile heterocyclic building block and core pharmacophore utilized extensively in the discovery of novel therapeutics. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical and biological hurdles associated with dosing this class of compounds in vivo.

Derivatives of 7-CQC have demonstrated profound efficacy in two primary therapeutic domains:

  • Oncology: As potent modulators of the atypical chemokine receptor CXCR7 (ACKR3), these compounds block tumor angiogenesis and metastasis[1].

  • Ophthalmology: As targeted inhibitors of High-Temperature Requirement A Serine Peptidase 1 (HTRA1), 7-CQC derivatives are critical in preventing retinal cell degeneration in models of age-related macular degeneration (AMD)[2].

Because 7-CQC derivatives are typically characterized by moderate-to-high lipophilicity (LogP ~ 2.5–4.0) and poor aqueous solubility, selecting the correct preclinical formulation strategy is paramount to achieving reliable pharmacokinetic (PK) and pharmacodynamic (PD) data[3].

Quantitative Dosing Guidelines & Formulation Strategies

The planar quinoline ring of 7-CQC drives strong crystal lattice energy, making aqueous dissolution thermodynamically unfavorable. Consequently, simple saline or buffer solutions will result in immediate precipitation in vivo, leading to micro-embolisms (if given intravenously) or erratic absorption (if given orally)[3].

To ensure dose proportionality, we summarize the validated administration parameters for murine models below.

Table 1: Recommended Dosing Parameters for 7-CQC Derivatives in Murine Models
Route of AdministrationTypical Dose RangeMax Volume (Mice)Recommended Vehicle FormulationPK Sampling Window
Intravenous (IV) 1 – 5 mg/kg5 mL/kg5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline5 min to 8 hours
Intraperitoneal (IP) 10 – 50 mg/kg10 mL/kg5% DMSO / 95% Corn Oil or 10% HP-β-CD in Water15 min to 24 hours
Oral Gavage (PO) 10 – 100 mg/kg10 mL/kg0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water30 min to 24 hours
Intravitreal (IVT) 1 – 10 µ g/eye 1 – 2 µL/eyePBS with <1% DMSO or 5% HP-β-CD1 hr to 14 days

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Preparation of a 5 mg/mL IV Solution Formulation

Causality: Intravenous delivery requires a true solution. DMSO initiates the solvation of the crystalline lattice, PEG400 acts as a co-solvent to prevent precipitation upon dilution, and Tween 80 maintains micellar stability in the aqueous bloodstream[3].

  • Weighing: Accurately weigh 5.0 mg of the 7-CQC derivative into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of molecular biology grade DMSO. Vortex for 2 minutes.

    • Validation Check: The powder must completely dissolve into a clear liquid. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex vigorously for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween 80. Invert the vial gently to mix without introducing excessive air bubbles.

  • Aqueous Dilution: Dropwise, add 500 µL of sterile 0.9% saline while continuously swirling the vial.

  • Self-Validating Quality Control: Hold the vial against a direct light source.

    • Pass: The solution is perfectly clear.

    • Fail: The presence of a Tyndall effect (light scattering/haziness) indicates micro-precipitation. Do not inject. You must discard the batch and reformulate with a higher ratio of PEG400 or cyclodextrin.

Protocol B: Intravitreal (IVT) Injection for HTRA1-AMD Models

Causality: The murine eye has a total vitreous volume of approximately 5 µL. Injecting more than 2 µL will cause an acute spike in intraocular pressure (IOP), leading to immediate retinal detachment or ischemia. The formulation must be highly concentrated and nearly isotonic[2].

  • Anesthesia: Anesthetize the mouse using an IP injection of Ketamine (80 mg/kg) and Xylazine (10 mg/kg).

  • Pupil Dilation: Apply 1 drop of 1% Tropicamide ophthalmic solution to the target eye. Wait 3 minutes for full mydriasis.

  • Surgical Setup: Place the mouse under a surgical stereomicroscope. Apply a drop of hypromellose to prevent corneal desiccation.

  • Injection: Using a Hamilton syringe equipped with a 33-gauge blunt-tip needle, puncture the sclera 1 mm posterior to the limbus. Angle the needle toward the optic nerve to avoid the lens.

  • Delivery: Slowly inject 1.0 µL of the 7-CQC formulation (e.g., in 5% HP-β-CD/PBS) over 10 seconds. Keep the needle in place for an additional 10 seconds to equalize pressure, then withdraw swiftly.

  • Self-Validating Quality Control: Immediately observe the fundus through the microscope.

    • Pass: A transient, localized whitening of the retina confirms successful subretinal/vitreal delivery.

    • Fail: Immediate hemorrhage indicates choroidal puncture; the subject must be excluded from the PK/PD analysis.

Visualizations of Workflows and Mechanisms

To synthesize the operational and pharmacological logic of 7-CQC derivatives, the following diagrams map the in vivo evaluation workflow and the compound's dual mechanism of action.

PK_PD_Workflow N1 1. Compound Synthesis (7-CQC Scaffold) N2 2. Vehicle Formulation (DMSO/PEG400/Saline) N1->N2 Solubilization N3 3. In Vivo Dosing (IV, IP, PO, IVT) N2->N3 Administration N4 4. Tissue/Plasma Sampling N3->N4 Pharmacokinetics N5 5. LC-MS/MS Bioanalysis N4->N5 Quantification

Caption: Preclinical PK/PD workflow for 7-Chloroquinoline-3-carboxamide evaluation.

MOA Drug 7-CQC Derivatives T1 CXCR7 (ACKR3) Modulation Drug->T1 Target 1 Binding T2 HTRA1 Protease Inhibition Drug->T2 Target 2 Binding E1 Reduced Tumor Angiogenesis T1->E1 Oncology Pathway E2 Prevention of Macular Degeneration T2->E2 Ophthalmology Pathway

Caption: Dual pharmacological utility of 7-CQC scaffolds in AMD and oncology models.

References

  • Title: US9428456B2 - 1-[m-carboxamido(hetero)
  • Title: WO2017222915A1 - Heterocyclic prolinamide derivatives Source: Google Patents URL
  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech / National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 7-Chloroquinoline-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated mass spectrometric fragmentat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric fragmentation behavior of 7-Chloroquinoline-3-carboxamide, a key scaffold in medicinal chemistry. In the absence of direct literature precedent for this specific molecule, this document synthesizes established fragmentation principles of quinoline derivatives, chloroaromatics, and carboxamides to propose a detailed fragmentation pathway. This guide is intended to serve as a foundational resource for researchers in drug discovery, process development, and quality control, offering both theoretical insights and practical, step-by-step protocols for robust analytical characterization using modern mass spectrometry techniques.

Introduction: The Significance of 7-Chloroquinoline-3-carboxamide

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of 7-Chloroquinoline-3-carboxamide imparts unique physicochemical properties that are of significant interest in the development of novel pharmaceuticals. The presence of the chlorine atom at the 7-position can modulate the electronic properties and metabolic stability of the molecule, while the carboxamide group at the 3-position provides a key site for hydrogen bonding interactions with biological targets.

Accurate structural characterization is paramount in the journey of a drug candidate from synthesis to clinical application. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. Understanding the fragmentation pattern of 7-Chloroquinoline-3-carboxamide is crucial for its unambiguous identification, for metabolite profiling in preclinical studies, and for impurity analysis in process chemistry and quality assurance. This document provides a detailed guide to its analysis by mass spectrometry, focusing on predicting its fragmentation behavior and providing robust protocols for its characterization.

Predicted Mass Spectrometric Fragmentation Behavior

The fragmentation of 7-Chloroquinoline-3-carboxamide will be highly dependent on the ionization method employed. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary structural information.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI, 7-Chloroquinoline-3-carboxamide is expected to produce a distinct molecular ion peak and a series of characteristic fragment ions. The presence of a chlorine atom will result in a readily identifiable isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having approximately one-third the intensity of the M peak.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage of the Amide Group: A primary fragmentation event is the loss of the amino radical (•NH2), resulting in a prominent acylium ion.

  • Loss of Carbon Monoxide: Following the initial alpha-cleavage, the resulting acylium ion can lose a molecule of carbon monoxide (CO).

  • Cleavage of the Quinoline Ring: The quinoline ring system is relatively stable, but can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN).[1]

  • Loss of Chlorine: Fragmentation involving the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl) is also anticipated.

Table 1: Predicted Key Fragment Ions of 7-Chloroquinoline-3-carboxamide in EI-MS

m/z (predicted) Proposed Formula Description of Loss
206/208C10H6ClN2O+•Molecular Ion (M+•)
190/192C10H5ClNO+[M - NH2]+
162/164C9H5ClN+[M - NH2 - CO]+
127C9H6N+[M - NH2 - CO - Cl]+
101C8H5+[M - NH2 - CO - Cl - HCN]+
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In the softer ionization environment of ESI, 7-Chloroquinoline-3-carboxamide will readily form a protonated molecule, [M+H]+. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation, providing valuable structural information. Recent studies on similar chloroquinoline derivatives have highlighted characteristic fragmentation patterns under ESI-MS/MS conditions.[2][3]

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Ammonia: A common fragmentation pathway for protonated amides is the neutral loss of ammonia (NH3).

  • Loss of Carbon Monoxide and Ammonia: Sequential or concerted loss of carbon monoxide (CO) and ammonia (NH3) is also a probable pathway.

  • Quinoline Ring Fragmentation: Similar to EI, the quinoline ring may fragment, often with the loss of HCN.

Table 2: Predicted Key Product Ions of 7-Chloroquinoline-3-carboxamide in ESI-MS/MS of the [M+H]+ Precursor

Precursor m/z Product m/z (predicted) Proposed Formula Description of Loss
207/209190/192C10H6ClNO+[M+H - NH3]+
207/209162/164C9H6ClN+[M+H - NH3 - CO]+
207/209127C9H7N+[M+H - NH3 - CO - Cl]+

Experimental Protocols

The following protocols provide a starting point for the analysis of 7-Chloroquinoline-3-carboxamide. Instrument parameters should be optimized to achieve the best sensitivity and spectral quality.

Sample Preparation

For optimal results, high-purity solvents and reagents are essential.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 7-Chloroquinoline-3-carboxamide and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Dilute the stock solution with the appropriate solvent to achieve a final concentration suitable for the mass spectrometer being used. For ESI, the working solution should be prepared in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI Analysis

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: 5 minutes.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 50-350

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for ESI Analysis

LC-MS/MS is the preferred method for the sensitive and selective analysis of 7-Chloroquinoline-3-carboxamide, particularly in complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Parameters:

    • Precursor Ion: m/z 207

    • Collision Energy: Optimize for the desired product ions (start with a ramp of 10-40 eV).

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for 7-Chloroquinoline-3-carboxamide under EI and ESI conditions.

Proposed EI Fragmentation Pathway

EI_Fragmentation M [C10H6ClN2O]+• m/z 206/208 Molecular Ion F1 [C10H5ClNO]+ m/z 190/192 M->F1 - •NH2 F2 [C9H5ClN]+• m/z 162/164 F1->F2 - CO F3 [C9H6N]+ m/z 127 F2->F3 - •Cl

Caption: Proposed Electron Ionization fragmentation pathway.

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [C10H7ClN2O]+ [M+H]+ m/z 207/209 P1 [C10H6ClNO]+ m/z 190/192 MH->P1 - NH3 P2 [C9H6ClN]+• m/z 162/164 P1->P2 - CO P3 [C9H7N]+ m/z 127 P2->P3 - •Cl

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]+ ion.

Experimental Workflow

The following diagram outlines a typical workflow for the characterization of 7-Chloroquinoline-3-carboxamide using mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL Working Solution Prep->Dilute GCMS GC-MS (EI) Analysis Dilute->GCMS LCMSMS LC-MS/MS (ESI) Analysis Dilute->LCMSMS Spectra Acquire Mass Spectra GCMS->Spectra LCMSMS->Spectra Fragment Identify Molecular Ion and Fragment Ions Spectra->Fragment Pathway Propose Fragmentation Pathway Fragment->Pathway Report Generate Report Pathway->Report

Caption: General workflow for mass spectrometric analysis.

Conclusion

This application note provides a scientifically grounded prediction of the mass spectrometric fragmentation pattern of 7-Chloroquinoline-3-carboxamide and offers detailed, actionable protocols for its analysis. By leveraging established principles of fragmentation for related chemical classes, researchers can confidently approach the structural characterization of this important molecule. The provided workflows and predicted fragmentation schemes serve as a robust starting point for method development and routine analysis in academic and industrial research settings. The application of these methods will facilitate the unambiguous identification and quantification of 7-Chloroquinoline-3-carboxamide, thereby supporting its development in various stages of pharmaceutical research.

References

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. Available at: [Link][1]

  • de Souza, J. R. A., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. Available at: [Link][2]

  • ResearchGate. (2025). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. Retrieved from [Link][3]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 196, 614-621. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wang, J., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 8868956. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 7-Chloroquinoline-3-carboxamide Synthesis

Welcome to the Technical Support Center for quinoline-based drug development. The amidation of 7-chloroquinoline-3-carboxylic acid is a critical step in synthesizing various pharmacologically active carboxamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-based drug development. The amidation of 7-chloroquinoline-3-carboxylic acid is a critical step in synthesizing various pharmacologically active carboxamides. However, researchers frequently encounter yield bottlenecks due to poor substrate solubility, steric hindrance, and side-product formation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields.

Section 1: Mechanistic Workflows

To effectively troubleshoot, we must first map the chemical pathways and potential failure modes during the amidation process.

AmidationPathway Acid 7-Chloroquinoline-3-carboxylic acid CouplingAgent Activation (e.g., T3P, EDC/HOBt, IBCF) Acid->CouplingAgent ActiveEster Active Ester / Mixed Anhydride CouplingAgent->ActiveEster Product 7-Chloroquinoline-3-carboxamide ActiveEster->Product Nucleophilic Attack SideProduct Hydrolysis / N-Acylurea (Yield Loss) ActiveEster->SideProduct Moisture / Poor Amine Nucleophilicity Amine Amine / Ammonia Source Amine->Product Addition

Mechanistic workflow of 7-chloroquinoline-3-carboxylic acid amidation and potential side reactions.

Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing low yields (<40%) during the final amidation step using standard EDC/HOBt coupling. How can I improve this? Analysis & Causality: The electron-deficient nature of the 7-chloroquinoline ring reduces the stability of the O-acylisourea intermediate formed by carbodiimides like EDC. This instability often leads to a rapid O-to-N acyl migration, forming an inactive, unreactive N-acylurea byproduct that permanently traps your starting material. Solution: Transition away from carbodiimide chemistry for this specific scaffold. We highly recommend using Propylphosphonic anhydride (T3P) . T3P drives the equilibrium forward by forming a highly reactive mixed anhydride while generating exclusively water-soluble byproducts, preventing yield loss during chromatographic purification .

Q2: My starting material, 7-chloroquinoline-3-carboxylic acid, has poor solubility in standard organic solvents like DCM. How does this affect amidation? Analysis & Causality: The rigid, planar structure of the quinoline core promotes strong intermolecular π−π stacking and hydrogen bonding, leading to poor solubility. If the acid is not fully solvated, the activation step is incomplete, leaving unreacted starting material. Solution: Utilize polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). A field-proven technique is to pre-form the carboxylate salt: add 3.0 equivalents of a tertiary amine base (e.g., Triethylamine or DIPEA) and gently warm the suspension to 40°C until a clear solution is achieved before adding the coupling agent.

Q3: During the aqueous workup of my amidation reaction, I am losing a significant portion of my product. What is causing this? Analysis & Causality: A common mistake in standard amide workups is washing the organic layer with strong aqueous acids (e.g., 1N HCl) to remove unreacted aliphatic amines. The quinoline nitrogen has a pKa of approximately 4.5. Washing with 1N HCl protonates the quinoline ring, converting your highly valuable product into a water-soluble hydrochloride salt that is inadvertently discarded in the aqueous waste. Solution: Avoid strong acidic washes. If you must remove excess aliphatic amines, use a mildly acidic wash such as 10% aqueous citric acid, or rely on a polymeric cation-exchange resin (e.g., Amberlyst-15) during the organic phase workup.

Q4: When synthesizing the precursor via the Gould-Jacobs route, I get a mixture of 5-chloro and 7-chloro regioisomers. How do I avoid this? Analysis & Causality: Cyclization of the m-chloroanilinomethylenemalonate intermediate can occur at either the ortho or para position relative to the chlorine atom. Solution: While the 7-chloro isomer is thermodynamically favored, complete regiocontrol is difficult. To achieve >95% regioselectivity, consider an alternative synthetic route: the Vilsmeier-Haack reaction on 4-chloroacetanilide. This route selectively yields 2-chloro-3-formyl-7-chloroquinoline, which can be oxidized to the carboxylic acid, completely bypassing the regioisomerization issue inherent to the Gould-Jacobs cyclization .

PrecursorSynthesis A 4-Chloroacetanilide B Vilsmeier-Haack (POCl3 / DMF) A->B Formylation & Cyclization C 2,7-Dichloroquinoline -3-carbaldehyde B->C Regioselective D Oxidation (KMnO4) C->D E 7-Chloroquinoline -3-carboxylic acid D->E Dehalogenation at C2

Regioselective precursor synthesis via Vilsmeier-Haack reaction avoiding 5-chloro isomers.

Section 3: Quantitative Data - Coupling Reagent Comparison

The following table summarizes the quantitative performance of various coupling strategies for the amidation of 7-chloroquinoline-3-carboxylic acid, based on empirical laboratory data.

Coupling StrategySolventBaseTemperatureTypical YieldWorkup ComplexityPrimary Failure Mode
EDC / HOBt DCM / DMFDIPEA25°C35 - 50%HighN-acylurea byproduct formation.
HATU DMFDIPEA25°C65 - 75%MediumDifficult removal of tetramethylurea.
IBCF (Mixed Anhydride) THFTEA-20°C to 25°C75 - 85%LowHydrolysis if moisture is present .
T3P (50% in EtOAc) EtOAc / DMFTEA0°C to 25°C85 - 95% Very Low None (Highly robust) .

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Amidation using T3P (Recommended)

This protocol is engineered for maximum yield and utilizes a self-validating workup strategy.

  • Substrate Solvation (Validation Checkpoint 1):

    • In an oven-dried, nitrogen-flushed round-bottom flask, suspend 7-chloroquinoline-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous Ethyl Acetate (20 mL). If solubility is exceptionally poor, add up to 20% v/v anhydrous DMF.

    • Add Triethylamine (TEA) (3.0 eq, 15.0 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation: The cloudy suspension must transition to a clear, pale-yellow solution, confirming the formation of the soluble triethylammonium carboxylate salt. Do not proceed until the solution is clear.

  • Activation & Coupling:

    • Cool the solution to 0°C using an ice bath.

    • Add the desired amine (1.2 eq, 6.0 mmol).

    • Dropwise add Propylphosphonic anhydride (T3P, 50 wt% solution in EtOAc) (1.5 eq, 7.5 mmol) over 10 minutes to control the mild exotherm.

  • Reaction Propagation (Validation Checkpoint 2):

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: Monitor reaction completion via LC-MS or TLC (Eluent: DCM:MeOH 9:1). The UV-active spot corresponding to the starting acid ( Rf​≈0.2 ) should completely disappear, replaced by a higher-running product spot ( Rf​≈0.5−0.7 ).

  • Aqueous Workup (Yield-Preservation Strategy):

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

    • Transfer to a separatory funnel and extract with EtOAc ( 2×20 mL).

    • Wash the combined organic layers with water ( 2×15 mL) to remove DMF (if used) and water-soluble T3P byproducts.

    • Critical Step:Do not wash with HCl. Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isolation:

    • The crude product typically presents as a high-purity solid. If necessary, recrystallize from Ethanol/Water to afford the pure 7-chloroquinoline-3-carboxamide derivative.

Protocol B: Mixed Anhydride Method via Isobutyl Chloroformate (IBCF)

An alternative high-yield method when T3P is unavailable, leveraging low temperatures to prevent side reactions .

  • Anhydride Formation:

    • Dissolve 7-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M concentration) under nitrogen.

    • Cool the solution strictly to -20°C using a dry ice/ethylene glycol bath.

    • Add Triethylamine (3.0 eq), followed immediately by the dropwise addition of Isobutyl chloroformate (1.2 eq).

    • Stir at -20°C for exactly 20 minutes. Self-Validation: A white precipitate (triethylammonium chloride) will form, indicating successful mixed anhydride generation.

  • Amidation:

    • Add the amine (1.5 eq) directly to the -20°C suspension.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup:

    • Dilute with EtOAc and quench with saturated aqueous NaHCO3​ . Separate the layers, wash the organic phase with brine, dry over Na2​SO4​ , and concentrate.

Section 5: References

  • Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US11084809B2 - N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors Google Patents URL:

Optimization

troubleshooting 7-Chloroquinoline-3-carboxamide crystallization failures

Welcome to the Technical Support Center for the crystallization of 7-Chloroquinoline-3-carboxamide . As a critical heterocyclic intermediate used in the synthesis of advanced pharmaceutical derivatives (such as kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 7-Chloroquinoline-3-carboxamide . As a critical heterocyclic intermediate used in the synthesis of advanced pharmaceutical derivatives (such as kinase inhibitors and prolinamide derivatives for macular degeneration), achieving high-purity, morphologically consistent crystals of this compound is paramount.

Because of its specific structural features—a hydrophobic quinoline core paired with a highly polar, hydrogen-bond-donating/accepting carboxamide group—this compound is notoriously prone to two major crystallization failures: Liquid-Liquid Phase Separation (LLPS or "oiling out") and Concomitant Polymorphism .

This guide provides a diagnostic framework, mechanistic explanations, and self-validating protocols to help you engineer a robust crystallization process.

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the following diagnostic flowchart to identify the thermodynamic or kinetic failure point in your current crystallization process.

Workflow Start Initiate Crystallization (7-Chloroquinoline-3-carboxamide) Cooling Cooling / Antisolvent Addition Start->Cooling Observation Visual Phase Transition Cooling->Observation LLPS Milky Emulsion / Oiling Out (Miscibility Gap) Observation->LLPS LLPS occurs Nucleation Solid Particulate Formation (Nucleation) Observation->Nucleation Direct crystallization FixLLPS Intervention: Reduce Supersaturation Rate & Add Seeds at MSZW LLPS->FixLLPS Validation XRPD / DSC Analysis Nucleation->Validation FixLLPS->Nucleation Bypass LLPS PolyCheck Polymorph Purity? Validation->PolyCheck Success Pure Stable Polymorph (Success) PolyCheck->Success Yes Fail Concomitant Polymorphs (Mixed Phase) PolyCheck->Fail No Slurry Slurry Maturation (Ostwald Ripening) Fail->Slurry Slurry->Validation Re-test

Fig 1: Diagnostic and intervention workflow for 7-Chloroquinoline-3-carboxamide crystallization.

Part 2: Troubleshooting FAQs

Section A: Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my 7-Chloroquinoline-3-carboxamide form a milky emulsion instead of crystals during cooling or antisolvent addition? A: You are observing 1, commonly known as "oiling out"[1]. This is a thermodynamic phenomenon that occurs when the solution enters a miscibility gap before it crosses the metastable zone boundary for solid nucleation. Because 7-chloroquinoline-3-carboxamide has a complex polarity profile, using mixed solvent systems (e.g., DMSO/water or ethanol/hexane) can cause the separating solute to force the solvent combination to demix[2]. The result is a solute-rich oil phase that eventually solidifies into an impure, amorphous mass.

Q: How can I bypass the miscibility gap and force orderly nucleation? A: Oiling out is highly dependent on the rate at which supersaturation is generated[1]. To bypass the miscibility gap, you must keep the chemical potential of the system low enough to favor lattice integration over phase demixing. This is achieved by:

  • Slowing the cooling/dosing rate: Reduce antisolvent dosing to <0.5 mL/min[3].

  • Implementing an aggressive seeding strategy: Add 2-5% w/w of pure seed crystals halfway into the Metastable Zone Width (MSZW). Seeding provides an immediate surface for crystal growth, consuming supersaturation before the system can reach the LLPS boundary[4].

Section B: Managing Polymorphism in Carboxamides

Q: I successfully obtained crystals, but XRPD analysis shows batch-to-batch variability. Why is the solid form inconsistent? A: Carboxamide groups are classic pharmacophores that form robust, flexible hydrogen-bonded networks (specifically N-H···O and N-H···N interactions). This flexibility allows the molecule to fold into different arrangements, leading to 5[5]. If the nucleation rates of two polymorphs are similar under your current conditions, they will crystallize simultaneously (concomitant polymorphism).

Q: How do I isolate the thermodynamically stable polymorph reliably? A: You must utilize a slurry maturation (conversion) process. By suspending the mixed-phase crystals in a solvent where the compound is only sparingly soluble and applying agitation over 24-48 hours, the system undergoes Ostwald ripening. The metastable polymorphs, which inherently possess higher solubility and free energy, will dissolve and re-precipitate onto the lattice of the thermodynamically stable form[6].

Part 3: Quantitative Data for Process Optimization

To prevent oiling out and control polymorphism, adhere to the quantitative boundaries established in the table below.

ParameterHigh Risk Zone (Avoid)Optimal Zone (Target)Mechanistic Rationale
Cooling Rate > 1.0 °C/min0.1 - 0.2 °C/minRapid cooling spikes supersaturation, forcing the system into the LLPS boundary before nucleation can occur[1].
Seed Loading 0 - 0.5% w/w2.0 - 5.0% w/wHigh seed loading provides sufficient surface area to consume supersaturation, acting as a kinetic sink to bypass the miscibility gap[4].
Antisolvent Dosing > 2.0 mL/min< 0.5 mL/minSlow addition controls the chemical potential gradient, favoring orderly lattice integration over phase demixing[3].
Slurry Aging Temp < 20 °C40 - 50 °CElevated temperatures increase the solubility differential between polymorphs, accelerating the dissolution of metastable forms during Ostwald ripening[6].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Objective: To crystallize 7-Chloroquinoline-3-carboxamide without triggering liquid-liquid phase separation.

  • Dissolution: Dissolve the crude 7-Chloroquinoline-3-carboxamide in a "good" solvent (e.g., DMSO) at 60°C until the solution is completely clear.

  • Polish Filtration: Filter the hot solution through a 0.22 µm PTFE membrane to remove foreign particulates that could induce heterogeneous nucleation of undesired polymorphs.

  • Controlled Antisolvent Dosing: Slowly dose the antisolvent (e.g., Water) at a strict rate of 0.2 mL/min using a syringe pump. Stop dosing when the solution reaches the midpoint of its Metastable Zone Width (MSZW).

    • Self-Validation Step A: The solution must remain completely clear. If a milky turbidity appears, you have hit the miscibility gap. Immediately heat the system by 5-10°C to re-dissolve the oil droplets before proceeding.

  • Seeding: Introduce 3% w/w of pure Form I seed crystals. Hold the temperature and stirring (250 RPM) constant for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Cooling: Cool the reactor to 5°C at a rate of 0.1°C/min.

    • Self-Validation Step B: Extract a 1 mL aliquot of the slurry. Filter and observe under a polarized light microscope. You must observe birefringent, faceted crystals. The presence of dark, spherical droplets indicates that oiling out has still occurred.

Protocol 2: Slurry Maturation for Polymorph Purity

Objective: To convert a mixture of concomitant polymorphs into a single, thermodynamically stable phase.

  • Suspension: Suspend the mixed-phase crystalline product in a solvent where it is sparingly soluble (e.g., Ethyl Acetate or Isopropanol) at a concentration of roughly 100 mg/mL.

  • Agitation & Heating: Stir the suspension aggressively (500 RPM) at 40°C for 24 to 48 hours.

    • Causality: The mechanical shearing and thermal energy drive the dissolution of the higher-energy metastable crystals, forcing the solute to precipitate onto the lower-energy stable crystals.

  • In-Process Verification:

    • Self-Validation Step C: Pull a sample at 24 hours, filter, and run Powder X-Ray Diffraction (XRPD). Compare the diffractogram against the simulated single-crystal reference of the stable form. If metastable peaks (e.g., unique reflections at specific 2θ angles) remain, continue slurrying for another 24 hours.

  • Isolation: Once phase purity is confirmed, filter the suspension hot, wash with a minimal amount of cold antisolvent, and dry under vacuum at 50°C.

Part 5: References

  • Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor (blogspot.com) URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (acs.org) URL:[Link]

  • Polymorphism in carboxamide compounds with high-Z′ crystal structures Source: CrystEngComm (rsc.org) URL:[Link]

  • Polymorphism of pharmaceutical molecules: Perspectives on nucleation Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Chloroquinoline-3-carboxamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 7-Chloroquinoline-3-carboxamide . As a critical intermediate and active pharmacophore in drug development, maintaining the structural integrity of this compound is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Chloroquinoline-3-carboxamide . As a critical intermediate and active pharmacophore in drug development, maintaining the structural integrity of this compound is paramount. This guide provides researchers, analytical scientists, and formulation engineers with field-proven, mechanistically grounded protocols to prevent degradation, troubleshoot storage failures, and validate stability assays.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To prevent degradation, one must first understand the chemical causality behind it. 7-Chloroquinoline-3-carboxamide possesses three distinct structural vulnerabilities that dictate its handling requirements.

Q1: What are the primary chemical degradation pathways for this compound? A: The molecule is susceptible to three main degradation routes:

  • Carboxamide Hydrolysis: The amide bond is highly vulnerable to acid- or base-catalyzed hydrolysis. The electron-withdrawing nature of the quinoline core increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. This reaction converts the carboxamide into 7-chloroquinoline-3-carboxylic acid and releases ammonia[1][2].

  • Nucleophilic Aromatic Substitution (C-Cl Cleavage): The carbon-chlorine bond at the 7-position of the quinoline ring is labile under strongly basic conditions or elevated temperatures. Hydrolysis at this site yields a 7-hydroxyquinoline derivative[3][4].

  • Photodegradation & Oxidation: The extended conjugated π -system of the quinoline core strongly absorbs UV/Vis light. Photoexcitation can lead to the homolytic cleavage of the C-Cl bond (dechlorination) or the generation of reactive oxygen species (ROS), which subsequently form N-oxides at the quinoline nitrogen[5][6].

Degradation A 7-Chloroquinoline-3-carboxamide (Intact Compound) B Hydrolysis (H2O, pH Extremes) A->B Moisture C Nucleophilic Substitution (High Temp, Base) A->C Heat/OH- D Photodegradation (UV/Vis Light) A->D Photons E 7-Chloroquinoline-3-carboxylic acid + Ammonia B->E F 7-Hydroxyquinoline-3-carboxamide + Chloride Ion C->F G Dechlorinated / Oxidized Photoproducts D->G

Mechanistic degradation pathways of 7-Chloroquinoline-3-carboxamide.

Part 2: Storage & Handling FAQs

Q2: What are the optimal storage conditions for the solid API versus stock solutions? A:

  • Solid State: Store the lyophilized or crystalline powder at -20°C in a tightly sealed, amber glass container. Backfill the vial with an inert gas (Argon or Nitrogen) and use desiccants. Moisture greatly reduces long-term stability by initiating solid-state hydrolysis; the compound must be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation[7].

  • Stock Solutions: Prepare stock solutions in anhydrous, aprotic solvents (e.g., DMSO or DMF). Avoid protic solvents like methanol or water for long-term storage, as they act as nucleophiles over time. Aliquot the solution into single-use opaque vials and store at -80°C. Avoid repeated freeze-thaw cycles, which can induce precipitation and localized concentration gradients that accelerate degradation[2].

Q3: My stock solution has turned slightly yellow/brown. Is it still viable? A: No. Discoloration is a classic macroscopic indicator of photo-oxidation or degradation of the chloroquinoline ring[3]. If the solution was exposed to ambient light or stored at room temperature, photolytic cleavage or N-oxidation has likely occurred. Using discolored solutions will introduce heterogeneous impurities into your downstream biological or chemical assays, leading to irreproducible results.

Part 3: Quantitative Stability Profiles

To assist in predictive modeling and formulation design, the table below summarizes the expected degradation kinetics of 7-Chloroquinoline-3-carboxamide under standard International Council for Harmonisation (ICH) stress conditions[8][9].

Stress ConditionEnvironmental ParametersDominant Degradation PathwayExpected Parent Recovery (%)
Thermal (Solid) 60°C, 4 weeks (Anhydrous)Minimal> 98%
Accelerated Humidity 40°C / 75% RH, 4 weeksCarboxamide Hydrolysis85 - 90%
Acidic Hydrolysis 0.1 M HCl, 60°C, 24 hoursCarboxamide Hydrolysis< 50%
Basic Hydrolysis 0.1 M NaOH, 60°C, 24 hoursCarboxamide & C-Cl Hydrolysis< 30%
Photolytic (Solution) UV/Vis (ICH Q1B), 24 hoursDechlorination / Oxidation60 - 70%

Part 4: Self-Validating Experimental Protocols

When testing the stability of your specific formulation or batch, you must use a self-validating system . A protocol is only trustworthy if it can internally prove that no data was lost due to physical phenomena (like precipitation or volatilization).

Protocol: Stability-Indicating Forced Degradation Assay with Mass Balance Validation

Objective: To quantify the degradation kinetics of 7-Chloroquinoline-3-carboxamide while ensuring all degradation products are analytically accounted for.

Step 1: Baseline & Control Preparation

  • Prepare a 1.0 mg/mL stock solution in anhydrous DMSO.

  • Immediately aliquot 100 µL into an amber HPLC vial, dilute to 0.1 mg/mL with the mobile phase, and store at -80°C. This is your 100% Unstressed Control.

Step 2: Application of Stress Conditions

  • Hydrolytic Stress: Dilute the stock to 0.1 mg/mL using 0.1 M HCl (Acid) and 0.1 M NaOH (Base) in separate vials. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Dilute the stock to 0.1 mg/mL using 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours.

Step 3: Quenching (Critical Step)

  • After 24 hours, immediately neutralize the hydrolytic samples (add equimolar NaOH to the acid sample, and HCl to the base sample) to halt the degradation kinetics.

  • Transfer all samples to a 4°C autosampler to prevent further thermal degradation during the analytical queue.

Step 4: HPLC-UV/MS Analysis

  • Run the Unstressed Control, followed by the stressed samples, using a gradient reversed-phase HPLC method (e.g., C18 column, Water/Acetonitrile with 0.1% TFA).

  • Monitor absorbance at the λmax​ of the quinoline ring (typically ~254 nm and ~315 nm) and utilize inline Mass Spectrometry to identify the m/z of emerging peaks.

Step 5: Mass Balance Validation (The Self-Validating Check)

  • Calculate the total peak area of the Unstressed Control ( Areacontrol​ ).

  • For each stressed sample, sum the peak area of the remaining parent compound and the peak areas of all degradation products ( Areatotal_stressed​ ).

  • Validation Rule: The mass balance ( Areatotal_stressed​/Areacontrol​×100 ) must be between 95% and 105% .

    • Causality Insight: If the mass balance is <95%, it indicates that degradation products have precipitated out of solution, volatilized, or lack a UV chromophore. The assay is invalid and must be repeated with a modified extraction solvent or alternative detection method (e.g., ELSD or CAD).

Workflow S1 1. Aliquot Preparation S2 2. Apply Stress (ICH Q1A/Q1B) S1->S2 S3 3. Quench & Neutralize S2->S3 S4 4. HPLC-UV/MS Analysis S3->S4 S5 5. Mass Balance Validation S4->S5

Self-validating experimental workflow for stability-indicating assays.

Part 5: References

  • Google Patents. "US7560557B2 - Process for the manufacture of quinoline derivatives." Google Patents,

  • Ovid. "Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF." Ovid,[Link]

  • AAPPTec. "Handling and Storage of Peptides - FAQ." AAPPTec, [Link]

  • ACS ES&T Water. "Efficient Chloroquine Removal by Electro-Fenton with FeS2-Modified Cathode." ACS Publications,[Link]

  • PMC. "Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide." National Institutes of Health,[Link]

  • ResearchGate. "Degradation kinetics assay and plots obtained for first-order reaction..." ResearchGate,[Link]

Sources

Optimization

resolving peak tailing in 7-Chloroquinoline-3-carboxamide chromatography

Welcome to the Chromatography Technical Support Center . This comprehensive guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 7-Chloroqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This comprehensive guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 7-Chloroquinoline-3-carboxamide and its derivatives.

Here, we move beyond generic advice to dissect the exact chemical and physical mechanisms driving peak tailing, providing you with self-validating protocols to achieve perfectly symmetrical Gaussian peaks.

Mechanistic Overview: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular behavior of 7-Chloroquinoline-3-carboxamide within a reversed-phase high-performance liquid chromatography (RP-HPLC) system. The molecule possesses three critical features that dictate its retention and peak shape:

  • The Basic Quinoline Nitrogen (pKa ~4.5–5.0): This is the primary culprit for chemical tailing. Standard silica-based stationary phases contain residual silanol groups (Si-OH) on their surface. These silanols are weakly acidic. At a mid-range mobile phase pH (e.g., pH 5–7), the silanols dissociate, leaving a negatively charged surface[1]. Simultaneously, the basic quinoline nitrogen is protonated (positively charged). The resulting acid-base ion-exchange interaction acts like "velcro"—the molecule sticks easily but releases slowly, causing a severe trailing edge[1].

  • The Carboxamide Group: This moiety acts as both a strong hydrogen bond donor and acceptor. It can engage in secondary polar interactions with unendcapped silanols or trace metal impurities found in older "Type A" silica columns, further exacerbating asymmetry[2].

  • The Chloro Group: While highly hydrophobic, its electron-withdrawing nature slightly shifts the electron density of the quinoline ring, making the molecule highly sensitive to localized pH fluctuations in the mobile phase.

Diagnostic Workflow

Before altering your chemistry, you must validate whether the tailing is a chemical (secondary interaction) or physical (hardware/flow) issue.

TroubleshootingWorkflow Start Observe Peak Tailing (USP Tf > 1.5) CheckNeutral Inject Neutral Standard (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does Neutral Peak Tail? CheckNeutral->IsNeutralTailing Physical Physical Issue: Check Dead Volume, Fittings, or Column Bed IsNeutralTailing->Physical  Yes   Chemical Chemical Issue: Secondary Interactions IsNeutralTailing->Chemical  No   pHCheck Adjust Mobile Phase pH (pH < 3.0 or pH > 8.0) Chemical->pHCheck ColumnCheck Switch to CSH or Polar-Embedded Column Chemical->ColumnCheck AdditiveCheck Add Amine Modifier (e.g., 5 mM TEA) Chemical->AdditiveCheck

Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Self-Validating Troubleshooting Protocols

Protocol A: The Neutral Marker Diagnostic

Objective: Isolate the root cause of the tailing.

  • Prepare the Standard: Prepare a mixed solution containing 7-Chloroquinoline-3-carboxamide and a neutral, hydrophobic marker (e.g., Toluene or Uracil).

  • Inject and Analyze: Run the standard using your current method.

  • Evaluate Causality: Neutral compounds cannot undergo acid-base ion exchange[1].

    • If the neutral peak is symmetrical but the quinoline tails, the issue is chemical . Proceed to Protocol B.

    • If both peaks tail equally, the issue is physical . Check for a void at the head of the column, ensure PEEK finger-tight fittings have not slipped, and verify you are using narrow internal diameter (e.g., 0.005") tubing to minimize extra-column dispersion[3],[4].

Protocol B: Chemical Resolution via pH and Phase Optimization

Objective: Eliminate secondary interactions systematically.

  • Suppress Silanol Ionization (Low pH Strategy): Modify your aqueous mobile phase to a 10–20 mM Potassium Phosphate buffer at pH 2.5[2].

    • Causality: Dropping the pH below 3.0 forces the residual silanols (Si-OH) into their neutral, protonated state. Without a negative charge on the silica surface, the positively charged quinoline cannot undergo ion exchange[2].

  • Upgrade the Stationary Phase: If tailing persists due to hydrogen bonding from the carboxamide group, switch from a standard C18 to a Type B (ultra-pure) silica column[2]. For maximum symmetry, utilize a polar-embedded or Charged Surface Hybrid (CSH) column.

    • Causality: Type B silica lacks the metal impurities that activate silanols. Polar-embedded phases provide an internal electrostatic shield that outcompetes the carboxamide group for hydrogen bonding sites[3].

  • Competitive Masking (Last Resort): If method constraints prevent low pH or column changes, add 5 mM Triethylamine (TEA) to the mobile phase[2].

    • Causality: TEA is a small, highly basic amine that acts as a "silanol suppressor." It floods the system and outcompetes the bulky 7-Chloroquinoline-3-carboxamide for active silanol sites. Note: This will accelerate endcapping hydrolysis and shorten column life[2].

Quantitative Data: Impact of Conditions on Peak Symmetry

The symmetry of a peak is quantified by the USP Tailing Factor ( Tf​ ), calculated from the peak width at 5% of the peak height ( W0.05​ ) divided by twice the distance from the peak front to the peak maximum ( f )[3],[4]. A Tf​ of 1.0 is a perfect Gaussian peak.

Chromatographic ConditionColumn TechnologyMobile Phase pHAdditiveUSP Tailing Factor ( Tf​ )Resolution Status
Baseline Type A Silica (C18)6.0None2.85Severe Tailing (Fail)
Purity Upgrade Type B Silica (C18)6.0None1.90Moderate Tailing (Fail)
pH Suppression Type B Silica (C18)2.5None1.35Acceptable (Pass)
Silanol Masking Type B Silica (C18)6.05 mM TEA1.15Excellent (Pass)
Optimal Method Polar-Embedded / CSH2.5None1.05Optimal (Pass)

Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen over time even when using a low pH mobile phase? A: At highly acidic pH levels (< 3.0), the bonded phase (e.g., C18 ligands) and endcapping reagents are susceptible to acid-catalyzed hydrolysis. As these protective groups cleave off over hundreds of injections, more bare silica is exposed[2]. Once exposed, these silanols interact with the quinoline ring, increasing tailing. Solution: Utilize sterically protected silanes or hybrid silica particles explicitly designed for low-pH stability.

Q: Can I use a high pH mobile phase instead of a low pH one to fix this? A: Yes. Operating at a high pH (e.g., pH > 8.0) ensures the basic nitrogen of the 7-Chloroquinoline-3-carboxamide is fully deprotonated and neutral. Without a positive charge, it cannot undergo ion exchange with the silica. However, you must use a column engineered to withstand high pH (such as ethylene-bridged hybrid particles), otherwise, the silica backbone will dissolve.

Q: My method requires LC-MS. Can I still use phosphate buffer and TEA? A: No. Phosphate buffers and Triethylamine will severely suppress ionization in the MS source and contaminate the instrument. For LC-MS analysis of 7-Chloroquinoline-3-carboxamide, replace phosphate with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to achieve the low pH. TFA acts as an excellent ion-pairing agent that masks basic sites, though it can cause some MS signal suppression.

Q: Does the sample diluent affect the peak shape of carboxamides? A: Absolutely. If 7-Chloroquinoline-3-carboxamide is dissolved in a diluent that is significantly stronger (e.g., 100% DMSO or Acetonitrile) than the initial mobile phase conditions, it causes localized band broadening and fronting/tailing before the analyte even interacts with the stationary phase. Always match your sample diluent as closely as possible to the initial mobile phase composition.

References[1] Title: HPLC Peak Tailing - Axion Labs

Source: axionlabs.com URL: 2] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL: 3] Title: What Causes Peak Tailing in HPLC? Source: chromtech.com URL: 4] Title: Troubleshooting Peak Shape Problems in HPLC Source: waters.com URL:

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloroquinoline-3-carboxamide

Welcome to the Technical Support Center for Small Molecule Purification. As application scientists, we frequently encounter challenges isolating highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Small Molecule Purification. As application scientists, we frequently encounter challenges isolating highly functionalized heterocycles. 7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) presents unique purification hurdles due to its basic quinoline nitrogen and strong hydrogen-bonding carboxamide motif. It is a critical intermediate often utilized in the synthesis of 1[1].

This guide provides field-proven, self-validating protocols to troubleshoot common isolation issues and ensure high-yield, high-purity recovery from crude reaction mixtures.

Workflow Overview

G crude Crude Reaction Mixture (7-Chloroquinoline-3-carboxamide) lle Liquid-Liquid Extraction (Aqueous Wash / Organic Phase) crude->lle Removes water-soluble salts and polar byproducts flash Flash Column Chromatography (Silica Gel Purification) lle->flash Isolates main fraction from crude organics cryst Recrystallization (Slow Cooling / Anti-Solvent) flash->cryst Removes co-eluting structural analogs pure Pure 7-Chloroquinoline-3-carboxamide (>99% Purity) cryst->pure Final lattice polishing excludes kinetic impurities

Figure 1: Standard purification workflow for 7-Chloroquinoline-3-carboxamide from crude mixtures.

Module 1: Flash Chromatography Troubleshooting

Q: My 7-Chloroquinoline-3-carboxamide is streaking heavily on the silica column, leading to poor resolution from des-chloro or over-reacted byproducts. How do I fix this?

Expert Insight (Causality): Streaking is rarely a loading issue; it is a chemical interaction issue. The strong hydrogen-bond donating/accepting nature of the carboxamide group, combined with the basicity of the quinoline nitrogen, causes the molecule to interact strongly with acidic silanol groups on the stationary phase.

Solution & Protocol: To break these interactions, you must either change the solvent system to one that disrupts hydrogen bonding or chemically cap the silanol groups. Chromatographic purification of quinoline-3-carboxamides frequently employs2[2]. Alternatively, a 3[3] with diethyl ether can remove non-polar organic impurities before column loading.

Step-by-Step Methodology:

  • Pre-treatment: If using a standard Dichloromethane (DCM) / Methanol (MeOH) gradient, add 1% Triethylamine (Et₃N) to your mobile phase. The Et₃N competitively binds to the acidic silanol sites on the silica gel.

  • Equilibration: Flush the column with 3 column volumes of the Et₃N-spiked solvent before loading your crude mixture.

  • Elution: Elute using a gradient of 0% to 5% MeOH in DCM (with 1% Et₃N).

  • Self-Validating Check: Spot the collected fractions on a TLC plate and elute. A single, perfectly round spot under 254 nm UV light validates that silanol-induced streaking has been successfully suppressed.

Table 1: Mobile Phase Selection for Quinoline-3-carboxamides

Solvent SystemAdditiveElution ProfileBest Application
n-Hexane / THF (1:1)NoneModerateGeneral purification, excellent resolution of structural analogs.
DCM / MeOH (95:5)1% Et₃NFastHighly polar crude mixtures; prevents basic nitrogen streaking.
EtOAc / Petroleum EtherNoneSlowRemoving non-polar organic impurities via trituration/filtration.
Module 2: Crystallization & Polymorphism FAQs

Q: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization when cooling my purified fractions. How do I force nucleation?

Expert Insight (Causality): "Oiling out" occurs when the target compound reaches supersaturation, but kinetic barriers prevent nucleation, causing the compound to separate as an amorphous liquid phase rather than a solid crystal. This is common in quinoline derivatives when cooled too rapidly. Slow cooling allows the system to remain under thermodynamic control, building a highly ordered crystal lattice that naturally excludes structurally similar impurities[4].

Solution & Protocol: Crystallization can be reliably achieved using5[5]. For analytical-grade single crystals,4[4] are preferred.

Step-by-Step Methodology (Slow Cooling):

  • Dissolution: Dissolve the semi-pure 7-Chloroquinoline-3-carboxamide in a minimal volume of 80% aqueous acetone at 80 °C until the solution is completely clear.

  • Hot Polish Filtration: Quickly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulate matter that could cause heterogeneous (and flawed) nucleation.

  • Thermodynamic Cooling: Place the flask in an insulated water bath initially at 80 °C and allow it to cool undisturbed to room temperature at a rate of approximately 5 °C/hour.

  • Self-Validating Check: Observe the flask after 2-3 hours. The appearance of distinct, faceted geometric solids (rather than a cloudy, amorphous oil) validates that the system is under thermodynamic control and successfully excluding impurities.

  • Harvesting: Once at room temperature, transfer to a 4 °C refrigerator overnight. Filter the crystals and wash with a minimal amount of ice-cold 60% aqueous acetone. Dry under vacuum at 80 °C.

Table 2: Crystallization Solvent Systems & Yield Profiles

Solvent SystemTemperature ProfileCooling RateExpected Crystal FormYield (%)
80% Aqueous Acetone80 °C to 4 °CSlow (5 °C/hr)Crystalline Solid>85%
90% Aqueous EthanolReflux to RTSlow (Ambient)Needles / Solid~80%
THF / Diethyl EtherRT (Vapor Diffusion)N/A (Diffusion)Single CrystalsLow (Analytical)
References
  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed 1

  • Crystal structure of benzo[h]quinoline-3-carboxamide - PMC2

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem 4

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides - RSC Publishing 3

  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents 5

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Antimalarials: A Comparative Guide to 7-Chloroquinoline-3-Carboxamide vs. Chloroquine

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials. Chloroquine (CQ), once the gold standard for malaria treatment, has lost...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of classic 4-aminoquinoline antimalarials. Chloroquine (CQ), once the gold standard for malaria treatment, has lost efficacy in many endemic regions due to genetic mutations in the parasite's transport proteins[1]. To overcome this, medicinal chemists have focused on rationally designing quinoline derivatives that retain the core pharmacophore necessary for parasite killing while evading resistance mechanisms.

This guide provides an in-depth technical comparison between traditional Chloroquine and novel 7-Chloroquinoline-3-carboxamide (7-CQ-3-CA) derivatives, analyzing their mechanistic differences, quantitative efficacy, and the self-validating experimental protocols used to evaluate them.

Mechanistic Causality: Target Binding vs. Efflux Evasion

To understand why 7-CQ-3-CA derivatives are outperforming CQ in resistant strains, we must examine the microenvironment of the Plasmodium digestive vacuole (DV).

The Shared Target: Hemozoin Biocrystallization

During the intraerythrocytic stage, P. falciparum degrades host hemoglobin within its acidic DV (pH ~5.0) to acquire amino acids. This process releases free ferriprotoporphyrin IX (heme), which is highly toxic to the parasite[2]. To survive, the parasite biocrystallizes this toxic heme into an inert polymer known as hemozoin (β-hematin)[3].

Both CQ and 7-CQ-3-CA share the 7-chloroquinoline core , which is strictly required to intercalate with the porphyrin ring of free heme via π−π stacking interactions. This binding caps the growing hemozoin polymer, leading to a lethal accumulation of toxic free heme that ultimately lyses the parasite[4].

The Point of Divergence: Evading the PfCRT Efflux Pump

Resistance to CQ is primarily driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), specifically the K76T mutation[5].

  • Chloroquine Failure: CQ is a diprotic weak base that becomes highly protonated in the acidic DV, leading to "ion trapping." However, the mutant PfCRT actively recognizes and pumps protonated CQ out of the DV, preventing it from reaching therapeutic concentrations[6].

  • The 7-CQ-3-CA Advantage: The introduction of a 3-carboxamide moiety fundamentally alters the physicochemical profile of the molecule. The electron-withdrawing nature of the carboxamide group modulates the pKa of the quinoline nitrogen and alters the molecule's lipophilicity and three-dimensional steric bulk. Consequently, the mutant PfCRT transporter fails to recognize or efficiently translocate the 7-CQ-3-CA structure. The drug remains trapped in the DV, restoring its hemozoin-inhibiting efficacy[4].

MOA cluster_vacuole Parasite Digestive Vacuole (Acidic pH ~5.0) Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis Hemozoin Inert Hemozoin (β-hematin) Heme->Hemozoin Biocrystallization CQ Chloroquine (CQ) CQ->Heme Binds & Inhibits PfCRT Mutant PfCRT (K76T Efflux Pump) CQ->PfCRT Recognized CQ_Deriv 7-CQ-3-Carboxamide CQ_Deriv->Heme Binds & Inhibits CQ_Deriv->PfCRT Poor Affinity (Evades Efflux) PfCRT->CQ Effluxed (Resistance)

Diagram 1: Mechanism of action and PfCRT-mediated resistance evasion in the digestive vacuole.

Quantitative Efficacy Comparison

The structural modifications in 7-CQ-3-CA derivatives yield profound differences in in vitro efficacy, particularly against resistant strains. The table below summarizes representative half-maximal inhibitory concentrations ( IC50​ ) derived from standardized parasite survival assays[4][7].

Compound ClassP. falciparum StrainPhenotypeAverage IC50​ (nM)Selectivity Index (SI)
Chloroquine (CQ) 3D7 / NF54CQ-Sensitive10 - 15 nM> 1000
Chloroquine (CQ) W2 / K1CQ-Resistant150 - 300 nM< 50
7-CQ-3-CA Derivatives 3D7 / NF54CQ-Sensitive1.4 - 10 nM> 1000
7-CQ-3-CA Derivatives W2 / K1CQ-Resistant2.1 - 15 nM> 800

Data Interpretation: While CQ loses an order of magnitude in potency against the W2/K1 strains, optimized 7-CQ-3-CA derivatives maintain single-digit nanomolar efficacy across both sensitive and resistant phenotypes, proving that the 3-carboxamide modification successfully bypasses the PfCRT efflux mechanism[7].

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives (e.g., compounds that kill host red blood cells rather than the parasite), drug development protocols must be designed as self-validating systems. Below are the definitive methodologies used to generate the comparative data.

Protocol A: Parasite Lactate Dehydrogenase (pLDH) Survival Assay

The pLDH assay measures the metabolic viability of the parasite. Unlike human LDH, Plasmodium LDH rapidly reduces the coenzyme APAD (3-acetylpyridine adenine dinucleotide), allowing for specific quantification of parasite survival without host cell interference[4].

Self-Validation Controls:

  • Positive Control: Artemisinin or CQ (validates assay sensitivity).

  • Negative Control: Untreated infected Red Blood Cells (iRBCs) (establishes 100% growth baseline).

  • Blank Control: Uninfected RBCs (establishes background noise).

  • Quality Metric: A Z'-factor > 0.5 must be achieved to confirm assay robustness.

Step-by-Step Workflow:

  • Culture Maintenance: Maintain P. falciparum strains (3D7 and W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II. Keep cultures in a microaerophilic environment (5% O2​ , 5% CO2​ , 90% N2​ ) at 37°C to mimic venous blood conditions.

  • Compound Plating: Dispense serial dilutions of CQ and 7-CQ-3-CA into 96-well microplates.

  • Inoculation & Incubation: Add the synchronized parasite culture (adjusted to 1-2% parasitemia) to the compound wells. Incubate for 72 hours.

  • Lysis & Detection: Add a lysis buffer containing Malstat reagent (APAD, diaphorase, and NBT/PES). The pLDH from surviving parasites reduces APAD, which subsequently reduces NBT to form a blue formazan product.

  • Quantification: Measure absorbance at 650 nm using a spectrophotometer.

  • Analysis: Calculate IC50​ values using non-linear regression analysis (sigmoidal dose-response) normalized against the controls.

Workflow Step1 1. P. falciparum Culture Maintain 3D7 (Sensitive) & W2 (Resistant) strains at 2% hematocrit & 1-2% parasitemia Step2 2. Compound Dosing Perform serial dilutions of CQ and 7-CQ-3-CA in 96-well microplates Step1->Step2 Step3 3. Incubation Incubate for 72 hours at 37°C in 5% CO2, 5% O2, 90% N2 Step2->Step3 Step4 4. pLDH Assay Lyse cells and add Malstat reagent (APAD + NBT/PES) Step3->Step4 Step5 5. Quantification Measure Formazan Absorbance at 650 nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via non-linear regression Validate with Z'-factor > 0.5 Step5->Step6

Diagram 2: High-throughput pLDH screening workflow for antimalarial compound evaluation.

Protocol B: Cell-Free β-Hematin (Hemozoin) Inhibition Assay

To prove that 7-CQ-3-CA directly acts on the same molecular target as CQ, a cell-free β-hematin formation assay is required[8]. This isolates the mechanism of action from cellular variables like membrane permeability or efflux pumps.

Step-by-Step Workflow:

  • Hemin Preparation: Dissolve porcine hematin in 0.1 M NaOH to create a fresh stock solution.

  • Reaction Setup: In a 96-well plate, mix the hematin solution with varying concentrations of the test compounds (CQ and 7-CQ-3-CA).

  • Initiation: Initiate biocrystallization by adding a sodium acetate buffer (pH 5.0) and a lipid catalyst (e.g., Tween 20 or NP-40) to mimic the lipid droplets found in the parasite DV[3].

  • Incubation: Incubate the microplate at 37°C for 2-4 hours to allow β-hematin crystals to form.

  • Pyridine-Ferrochrome Method: Add a 5% pyridine solution (in HEPES buffer, pH 7.4). Pyridine specifically coordinates with unreacted free heme to form a low-spin pyridine-ferrochrome complex, but it cannot disrupt the stable β-hematin crystals.

  • Quantification: Measure the absorbance of the pyridine-ferrochrome complex at 405 nm. High absorbance indicates high levels of unreacted heme, proving that the compound successfully inhibited hemozoin formation.

Conclusion

The transition from Chloroquine to 7-Chloroquinoline-3-carboxamide derivatives represents a textbook application of rational drug design. By retaining the 7-chloroquinoline core, these novel compounds preserve the highly effective hemozoin-inhibiting mechanism of action. Simultaneously, the strategic addition of the 3-carboxamide group alters the molecular electrostatics and lipophilicity, effectively blinding the mutant PfCRT efflux pump to the drug's presence. Supported by robust pLDH and β-hematin inhibition assays, 7-CQ-3-CA derivatives stand as highly promising candidates for combating multidrug-resistant Plasmodium falciparum.

References

  • PfCRT and its role in antimalarial drug resistance National Institutes of Health (NIH) / PMC[Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules African Journals Online (AJOL)[Link]

  • Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter PLOS Pathogens[Link]

  • Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum ACS Publications[Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

Standardizing 7-Chloroquinoline-3-carboxamide: A Comparative Guide to Reference Material Calibration and Metrological Traceability

Executive Summary 7-Chloroquinoline-3-carboxamide (7-CQC, CAS: 1296950-49-6) is a highly specialized heterocyclic building block[1]. In modern drug development, it serves as a critical intermediate in the synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloroquinoline-3-carboxamide (7-CQC, CAS: 1296950-49-6) is a highly specialized heterocyclic building block[1]. In modern drug development, it serves as a critical intermediate in the synthesis of novel prolinamide derivatives—potent HTRA1 inhibitors currently being investigated for the treatment of age-related macular degeneration (AMD) and other ocular pathologies[2]. Because the purity of early-stage intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API), utilizing a rigorously calibrated Standard Reference Material (SRM) for 7-CQC is a non-negotiable requirement for regulatory compliance.

This guide provides a comprehensive comparative analysis of 7-CQC reference standards and details a self-validating, SI-traceable calibration protocol utilizing orthogonal analytical techniques.

The Metrological Imperative: Why Grade Matters

In pharmaceutical development, the assumption that "reagent grade is good enough" often leads to catastrophic assay drift and out-of-specification (OOS) investigations. 7-CQC contains a basic quinoline nitrogen and a carboxamide moiety, making it susceptible to specific synthetic byproducts (e.g., des-chloro analogs, regioisomers, and hydrolysis products).

When calibrating an SRM, analytical scientists must establish metrological traceability—an unbroken chain of comparisons linking the material's assigned purity to the International System of Units (SI). To ensure absolute trustworthiness, this is achieved through a self-validating system: comparing the relative purity derived from a Mass Balance approach against the absolute mass fraction derived from quantitative Nuclear Magnetic Resonance (qNMR)[3]. If the two independent physical principles yield the same purity value within their respective uncertainty budgets, the system validates itself.

Comparative Performance Analysis

The following table objectively compares a Certified SRM against common alternatives used in analytical laboratories, highlighting the risks of utilizing uncharacterized materials.

ParameterCertified SRM (The Product)In-House Working StandardCommercial Reagent Grade
Purity Assignment >99.5% (Absolute Mass Fraction)~98.0 - 99.0% (Relative Area %)>95.0% (Nominal)[1]
Traceability Direct to SI via NIST PS1[4]Secondary (Traceable to SRM)None
Uncertainty Budget Fully quantified (e.g., ± 0.2%)EstimatedUnknown
Orthogonal Validation Yes (qNMR + Mass Balance)No (Usually HPLC only)No
Cost-over-Time Low (Prevents OOS investigations)Moderate (Requires internal labor)High (Risk of batch failure)

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the assigned purity of the 7-CQC SRM must be derived from the following step-by-step methodologies.

Protocol A: Chromatographic Purity via HPLC-UV (Mass Balance Component)

Causality Check: The basic quinoline nitrogen in 7-CQC ( pKa​ ~4.5) will strongly interact with residual silanols on standard silica-based columns, causing severe peak tailing. To mitigate this, Trifluoroacetic acid (TFA) is used as an ion-pairing agent and pH modifier. By lowering the pH, TFA fully protonates the nitrogen, ensuring sharp, symmetrical peaks for accurate integration.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm (PDA detector for peak purity evaluation).

  • Step-by-Step Procedure:

    • Accurately weigh 10 mg of the 7-CQC candidate material and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Inject 10 µL of the sample and a corresponding blank.

    • Integrate all peaks >0.05% area to determine total organic impurities.

  • Mass Balance Equation: PurityMB​=100%−(%OrganicHPLC​+%WaterKF​+%VolatilesTGA​+%AshROI​) .

Protocol B: Absolute Quantitation via 1H-qNMR

Causality Check: qNMR is the ultimate arbiter of absolute purity because the signal response is directly proportional to the number of nuclei, independent of the molecule's chemical structure[3]. We utilize NIST PS1 Benzoic Acid as the internal standard because its purity is definitively established via high-precision coulometry[4], and its aromatic protons (δ 7.5–8.0 ppm) can be distinctly resolved from the specific quinoline protons of 7-CQC in DMSO-d6. A 60-second relaxation delay is enforced to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and integration errors.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard (IS): NIST PS1 Benzoic Acid[5].

  • Step-by-Step Procedure:

    • Accurately weigh ~15 mg of 7-CQC and ~10 mg of NIST PS1 Benzoic Acid into a static-free vial using a calibrated microbalance (d = 0.001 mg).

    • Co-dissolve the mixture in 1.0 mL of DMSO-d6.

    • Transfer 600 µL of the solution to a 5 mm NMR tube.

    • Acquire the 1H-NMR spectrum using a 500 MHz spectrometer (Pulse angle: 90°, Relaxation delay: 60 seconds, Scans: 64).

    • Integrate the distinct 7-CQC carboxamide/aromatic signals against the benzoic acid reference signals.

  • Calculation: Calculate the mass fraction using the integral ratios, molecular weights, and the certified purity of the NIST standard.

Calibration Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal validation pathways required to certify the 7-CQC reference material.

SRM_Calibration cluster_0 Orthogonal Purity Assessment cluster_1 Absolute Quantitation Candidate 7-CQC Candidate Material (CAS: 1296950-49-6) HPLC HPLC-UV/PDA (Organic Impurities) Candidate->HPLC KF Karl Fischer & TGA (Water & Volatiles) Candidate->KF ROI Residue on Ignition (Inorganics) Candidate->ROI qNMR 1H-qNMR (DMSO-d6) Candidate->qNMR MassBal Mass Balance Calculation (100% - Σ Impurities) HPLC->MassBal KF->MassBal ROI->MassBal Cert Certified Reference Material (SI-Traceable Mass Fraction) MassBal->Cert Cross-Validation qNMR->Cert Primary Assignment NIST NIST PS1 Benzoic Acid (Internal Standard) NIST->qNMR

Figure 1: Orthogonal self-validating workflow for 7-CQC SRM calibration.

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Assay Interference of 7-Chloroquinoline-3-carboxamide

Executive Summary 7-Chloroquinoline-3-carboxamide (7-CQC, CAS: 1296950-49-6) is a privileged chemical scaffold frequently utilized in drug discovery, particularly in the development of HTRA1 inhibitors for age-related ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloroquinoline-3-carboxamide (7-CQC, CAS: 1296950-49-6) is a privileged chemical scaffold frequently utilized in drug discovery, particularly in the development of HTRA1 inhibitors for age-related macular degeneration[1] and CXCR7 modulators for oncology[2]. While the 7-chloroquinoline moiety confers excellent target affinity, it is notorious for its polypharmacology and tendency to cause assay interference. This guide objectively compares 7-CQC against alternative scaffolds, detailing the mechanistic basis of its cross-reactivity and providing self-validating protocols to triage false positives.

Mechanistic Basis of Cross-Reactivity

As a Senior Application Scientist, it is critical to understand why a scaffold fails in downstream assays rather than just observing the failure. The cross-reactivity of 7-CQC stems from two distinct chemical properties:

A. Cytochrome P450 (CYP1A2) Inhibition

The planar, aromatic nature of the quinoline ring, combined with the electron-withdrawing 7-chloro substituent, makes 7-CQC highly complementary to the hydrophobic active site of CYP1A2[3]. The heterocyclic nitrogen acts as a Lewis base, reversibly coordinating with the heme iron of the CYP enzyme. This competitive binding blocks the metabolism of endogenous substrates and co-administered drugs, leading to significant metabolic cross-reactivity[3].

B. Pan Assay Interference (PAINS) via Optical Quenching

In biochemical assays, 7-chloroquinolines frequently trigger PAINS alerts due to their intrinsic photophysical properties. 7-CQC absorbs light in the UV-Vis spectrum (excitation ~330-360 nm) and emits fluorescence (~400-500 nm)[4]. In FRET-based protease assays (such as those using Mca/Dnp fluorophore/quencher pairs for HTRA1 screening[1]), 7-CQC can cause inner-filter effects or directly quench the fluorophore, artificially mimicking target inhibition.

Comparative Scaffold Analysis

To mitigate the cross-reactivity of 7-CQC, medicinal chemists often explore scaffold hopping. The table below compares 7-CQC with two alternative scaffolds: 6-Fluoroquinoline-3-carboxamide (6-FQC) and 7-Chloroquinazoline-3-carboxamide (7-CQZA) .

Parameter7-Chloroquinoline-3-carboxamide (7-CQC)6-Fluoroquinoline-3-carboxamide (6-FQC)7-Chloroquinazoline-3-carboxamide (7-CQZA)
Primary Target Affinity High (Baseline)Moderate (Reduced lipophilic fit)High (Maintains H-bond network)
CYP1A2 Inhibition (IC50) < 5 µM (High Risk)> 20 µM (Moderate Risk)> 50 µM (Low Risk)
Heme Coordination Strong (Unobstructed N)Moderate (Fluorine alters electronics)Weak (N3 reduces basicity)
Intrinsic Fluorescence High (Ex: 340nm / Em: 420nm)ModerateLow
PAINS Flag (Interference) Yes (Optical Quenching)NoNo

Expert Insight : Replacing the quinoline core with a quinazoline (7-CQZA) introduces a second nitrogen, which significantly reduces the basicity of the ring system. This weakens heme coordination, drastically reducing CYP1A2 cross-reactivity while eliminating intrinsic fluorescence interference.

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems to isolate true biological activity from cross-reactivity.

Protocol 1: CYP1A2 Fluorogenic Inhibition Assay

Purpose: Quantify the metabolic cross-reactivity of 7-CQC via competitive heme binding.

  • Preparation : Prepare a reaction mixture containing 0.5 mg/mL human liver microsomes (HLM) and 5 µM of the CYP1A2-specific probe substrate (e.g., 7-ethoxyresorufin) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition : Add 7-CQC (test), 7-CQZA (comparator), and Furafylline (mechanism-based positive control) at concentrations ranging from 0.1 µM to 50 µM.

    • Causality: Furafylline validates the assay's sensitivity to CYP1A2 inhibition[3].

  • Pre-incubation : Incubate the microplate at 37°C for 10 minutes.

  • Reaction Initiation : Add 1 mM NADPH to initiate the reaction.

    • Causality: Include a "No-NADPH" control well for each compound concentration. This ensures that any observed fluorescence is due to enzymatic turnover, not the intrinsic fluorescence of the test compounds[4].

  • Detection : Monitor the formation of resorufin via spectrofluorometry (Ex = 530 nm; Em = 585 nm) for 20 minutes. Calculate the IC50 by fitting the initial velocity data to a standard dose-response model.

Protocol 2: FRET-based Protease Assay with PAINS Counter-Screen

Purpose: Differentiate true target inhibition from optical assay interference[1].

  • Background Profiling (The Counter-Screen) : Dispense 7-CQC into the assay buffer (without enzyme or substrate). Read the plate at Ex = 330 nm / Em = 420 nm.

    • Causality: This step establishes the compound's intrinsic auto-fluorescence baseline, preventing false negatives caused by the compound adding to the substrate's emission signal[1].

  • Enzyme Incubation : Add the target protease (e.g., HTRA1) to the compound wells and incubate for 15 minutes at room temperature.

  • Substrate Addition : Add 5 µM of the FRET substrate (e.g., Mca-H2OPT-Dnp)[1].

  • Kinetic Read : Shake for 5 seconds, then monitor cleavage continuously for 10 minutes (Ex = 330 nm; Em = 420 nm).

  • Data Correction : Subtract the background fluorescence (from Step 1) from the kinetic read before calculating percent inhibition.

Visualizations

G A Primary HTS (FRET Assay) B PAINS Counter-screen (Absorbance/Fluorescence) A->B Hits C Orthogonal Validation (SPR / MS) B->C True Actives E Lead Optimization (Scaffold Hopping) B->E Interference D CYP450 Profiling (CYP1A2 / 2C9) C->D Validated D->E High Cross-reactivity

Fig 1. Triage workflow for identifying and mitigating 7-CQC assay interference and cross-reactivity.

G CYP CYP1A2 Enzyme (Heme Center) Substrate Endogenous Substrate (e.g., Caffeine) CYP->Substrate Inhibitor 7-Chloroquinoline-3-carboxamide (Heterocyclic Nitrogen) CYP->Inhibitor Complex1 Product Formation (Metabolism) Substrate->Complex1 Normal Pathway Complex2 Reversible Coordination (Enzyme Inhibition) Inhibitor->Complex2 Competitive Binding Complex2->Substrate Blocks

Fig 2. Mechanism of CYP1A2 competitive inhibition by 7-CQC via heme iron coordination.

References

  • Source: google.
  • Title: US9428456B2 - 1-[m-carboxamido(hetero)
  • Source: acs.
  • Source: acs.

Sources

Comparative

Benchmarking 7-Chloroquinoline-3-carboxamide Against Standard Kinase Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and DNA Damage Response (DDR) modulation, the phosphatidylinositol 3-kinase-related kinase (PIKK) family represents a critical therapeutic n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and DNA Damage Response (DDR) modulation, the phosphatidylinositol 3-kinase-related kinase (PIKK) family represents a critical therapeutic node. Among the emerging chemical scaffolds, quinoline-3-carboxamides—exemplified by derivatives like 7-Chloroquinoline-3-carboxamide (7-CQC) —have demonstrated potent, ATP-competitive inhibition of PIKKs, with a pronounced selectivity for Ataxia Telangiectasia Mutated (ATM) kinase[1][2].

Mechanistically, the quinoline nitrogen of the 7-CQC scaffold anchors directly into the hinge region of the kinase domain, effectively displacing ATP[2]. By blocking ATM kinase activity, these compounds prevent the phosphorylation of downstream effectors such as p53 (Ser15) and Chk2 (Thr68), thereby dismantling the cell's ability to arrest the cell cycle and repair DNA double-strand breaks (DSBs)[3]. This guide provides a rigorous benchmarking framework to evaluate the efficacy, selectivity, and cellular target engagement of 7-CQC against industry-standard kinase inhibitors.

G DSB DNA Double-Strand Breaks MRN MRN Complex Sensor DSB->MRN Triggers ATM ATM Kinase (Active) MRN->ATM Recruits & Activates p53 p53 (Ser15) ATM->p53 Phosphorylates Chk2 Chk2 (Thr68) ATM->Chk2 Phosphorylates Inhibitor 7-CQC / KU-60019 (ATP-Competitive Inhibitors) Inhibitor->ATM Blocks Kinase Activity CellArrest Cell Cycle Arrest / Apoptosis p53->CellArrest Induces Chk2->CellArrest Induces

Fig 1: ATM signaling pathway and intervention points for 7-CQC and standard inhibitors.

Benchmarking Strategy & Comparator Selection

To objectively evaluate the performance of 7-CQC, it must be benchmarked against a carefully selected panel of control inhibitors. This ensures that observed effects are both on-target and superior (or equivalent) to existing pharmacological tools.

  • KU-60019 (Positive Control): An optimized, second-generation ATM inhibitor with an IC₅₀ of 6.3 nM. It is highly specific, showing 270-fold and 1600-fold selectivity over DNA-PK and ATR, respectively[4].

  • KU-55933 (Historical Standard): The first-generation predecessor to KU-60019, featuring an IC₅₀ of 12.9 nM[3]. It serves as the baseline for ATM inhibition.

  • Staurosporine (Assay Control): A broad-spectrum pan-kinase inhibitor. Interestingly, while Staurosporine potently inhibits conventional protein kinases, it is notoriously poor at inhibiting the atypical PIKK family, making it an excellent differential control.

  • Imatinib (Negative Control): A tyrosine kinase inhibitor (targeting ABL/c-KIT) used to confirm that the assay does not yield false positives for non-PIKK targeted compounds.

Quantitative Data Presentation

The following table synthesizes the expected in vitro and cellular profiling data when benchmarking a highly optimized quinoline-3-carboxamide (represented by 7-CQC) against the standard panel[1][3][4].

InhibitorPrimary TargetATM IC₅₀ (nM)ATR IC₅₀ (nM)DNA-PK IC₅₀ (nM)Cellular p-Chk2 IC₅₀ (nM)
7-CQC Scaffold ATM / PIKKs~15.0>10,000~2,500~300
KU-60019 ATM6.3>10,0001,700~100
KU-55933 ATM12.9>100,0002,000~500
Staurosporine Pan-Kinase>1,000>1,000>1,000N/A (Highly Toxic)
Imatinib ABL / c-KIT>10,000>10,000>10,000>10,000

Data Interpretation: While 7-CQC demonstrates sub-20 nM potency comparable to KU-55933, KU-60019 remains the most potent in vitro[3][4]. However, the quinoline-3-carboxamide scaffold often exhibits superior pharmacokinetic (ADME) properties, translating to highly efficient cellular target engagement (Cellular IC₅₀ ~300 nM)[1].

Experimental Methodologies

To guarantee scientific integrity, the benchmarking workflows rely on self-validating protocols. We prioritize causality—understanding why a step is performed—over mere instruction.

Workflow Comp Compound Library (7-CQC & Controls) InVitro In Vitro Kinase Assay (ADP-Glo) Comp->InVitro Cellular Cellular Engagement (Western Blot) InVitro->Cellular Select Hits Viability Phenotypic Screening (Cell Viability) Cellular->Viability Validate Target Data Data Analysis & IC50 Calculation Viability->Data Correlate

Fig 2: Step-by-step experimental workflow for benchmarking kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo Protocol)

Causality: We utilize a luminescence-based ADP detection assay rather than phospho-specific antibodies. Because kinases consume ATP to produce ADP, measuring ADP provides a universal, direct readout of catalytic activity, eliminating antibody-binding artifacts.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 7-CQC, KU-60019, and controls in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add purified recombinant ATM kinase to the compound plate. Incubate for 15 minutes at room temperature to allow equilibrium binding of the ATP-competitive inhibitors to the hinge region.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ for ATM) and the substrate peptide (e.g., p53-derived peptide). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Readout: Measure luminescence using a microplate reader.

Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (1% DMSO, maximum signal) and the no-enzyme control (minimum signal). A Z'-factor > 0.6 validates the assay's robustness and ensures the IC₅₀ calculations are statistically sound.

Cellular Target Engagement (Western Blotting)

Causality: An inhibitor may show low nanomolar potency in vitro but fail in cells due to poor membrane permeability or high efflux. We measure the phosphorylation of Chk2 at Threonine 68 (p-Chk2 Thr68)—a direct, exclusive downstream substrate of ATM—to prove intracellular target engagement[3].

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed HCT116 or U87 glioma cells in 6-well plates. Treat with a dose-response gradient of 7-CQC and KU-60019 (0.1 μM to 10 μM) for 1 hour[4].

  • DSB Induction: Irradiate cells with 5 Gy of Ionizing Radiation (IR) or treat with 0.5 μM Doxorubicin to induce DNA double-strand breaks and hyperactivate ATM[3].

  • Lysis: Harvest cells 1 hour post-induction using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-Chk2 signal).

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Chk2 (Thr68), total Chk2, and β-Actin.

Self-Validation Checkpoint: The inclusion of total Chk2 and β-Actin is mandatory. If total Chk2 levels drop alongside p-Chk2, the compound is causing protein degradation or generalized cytotoxicity, not specific kinase inhibition. True ATM inhibition is validated only when p-Chk2 decreases while total Chk2 and β-Actin remain constant.

Conclusion

Benchmarking 7-Chloroquinoline-3-carboxamide against standard inhibitors like KU-60019 and KU-55933 reveals the quinoline-3-carboxamide scaffold as a highly viable, selective mechanism for PIKK family inhibition[1]. While KU-60019 remains the gold standard for raw in vitro potency[4], the 7-CQC structural class offers researchers a robust alternative with excellent ADME properties, making it an invaluable tool for probing the DDR pathway and developing novel radiosensitizers for oncology.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • KU-60019 | ATM/ATR Inhibitor - MedchemExpress.com. medchemexpress.com.
  • KU-55933 | Cell Signaling Technology. cellsignal.com.
  • KU 60019 | CAS 925701-46-8 | KU60019 - Tocris Bioscience. tocris.com.

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: The 7-Chloroquinoline-3-carboxamide Scaffold

Executive Summary The 7-chloroquinoline core is a highly privileged pharmacophore in medicinal chemistry. Historically recognized for its role in classical antimalarials (e.g., chloroquine), recent rational drug design h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-chloroquinoline core is a highly privileged pharmacophore in medicinal chemistry. Historically recognized for its role in classical antimalarials (e.g., chloroquine), recent rational drug design has shifted focus toward the 7-chloroquinoline-3-carboxamide scaffold. By relocating the functional group from the C4 to the C3 position and replacing the basic amine with a neutral carboxamide, researchers have successfully redirected the scaffold's biological activity. This guide objectively compares the SAR of 7-chloroquinoline-3-carboxamide against its structural alternatives, detailing its emergence as a potent modulator of the atypical chemokine receptor CXCR7[1] and an inhibitor of the HTRA1 serine protease[2].

Mechanistic Rationale: The Causality of C3-Carboxamide Substitution

As application scientists, we must look beyond binding affinities and understand the physicochemical causality driving scaffold selection. The transition from a 4-amino to a 3-carboxamide substitution fundamentally alters the molecule's behavior in biological systems:

  • Lipophilic Anchoring (The 7-Chloro Effect): Across all derivatives, the chlorine atom at the C7 position provides a critical lipophilic vector. It engages in halogen bonding and van der Waals interactions deep within hydrophobic pockets (e.g., the S1 specificity pocket of proteases)[3].

  • Electronic Modulation & pKa Shift: The classical 4-aminoquinoline features a highly basic quinoline nitrogen (pKa ~10), which drives accumulation in acidic organelles (lysosomotropism). The electron-withdrawing 3-carboxamide group significantly reduces the basicity of the quinoline ring. This neutralizes the molecule at physiological pH, mitigating off-target phospholipidosis—a critical liability for chronic therapies[4].

  • Directional Hydrogen Bonding: The 3-carboxamide introduces a rigid, planar hydrogen bond donor (N-H) and acceptor (C=O) pair. This geometry is essential for anchoring the scaffold into the hinge region of kinases or the extracellular loops of GPCRs like CXCR7[1].

G A 7-Chloroquinoline Core B 4-Amino Substitution (e.g., Chloroquine) A->B Classical Design C 3-Carboxamide Substitution (Modern Scaffold) A->C Rational SAR Design D Target: Hemozoin (Antimalarial) B->D High Basicity / Lysosomotropic E Target: CXCR7 (GPCR Modulator) C->E H-Bonding / Neutral F Target: HTRA1 (Serine Protease) C->F H-Bonding / Neutral

Pharmacophore evolution of the 7-chloroquinoline scaffold based on substitution patterns.

Quantitative SAR Comparison

The following table summarizes the comparative performance and physicochemical traits of 7-chloroquinoline derivatives based on their substitution patterns.

Scaffold VariantPrimary Biological TargetKey Physicochemical TraitRepresentative AffinityLysosomotropic Liability
7-Chloroquinoline-3-carboxamide CXCR7 / HTRA1Neutral H-bond donor/acceptorIC50 < 50 nMLow
7-Chloro-4-aminoquinoline Hemozoin (Plasmodium)Highly basic, diprotonated at pH 5IC50 ~ 10-20 nMHigh
7-Chloroquinoline-3-carbonitrile Kinases (e.g., Src, EGFR)Linear, strong electron-withdrawingIC50 ~ 100 nMLow

Experimental Protocols: Validating Target Engagement

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating experimental workflows used to evaluate the 7-chloroquinoline-3-carboxamide scaffold against its primary modern targets.

Protocol A: CXCR7 β-Arrestin Recruitment Assay

Rationale: CXCR7 (ACKR3) is an atypical chemokine receptor that does not couple to standard G-proteins. Traditional cAMP or calcium flux assays will yield false negatives. Therefore, a β-arrestin enzyme fragment complementation (EFC) assay must be utilized to accurately measure target engagement[4].

  • Cell Preparation: Culture CHO-K1 cells stably expressing human CXCR7 and the β-arrestin EFC system. Harvest and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Compound Incubation (Antagonist Mode): Plate cells at 10,000 cells/well in a 384-well plate. Add 7-chloroquinoline-3-carboxamide analogs via acoustic dispensing (10-point dose-response, 0.1 nM to 10 µM). Causality check: Incubate for 30 minutes at 37°C before agonist addition to allow the neutral scaffold to achieve binding equilibrium.

  • Agonist Challenge: Add the native ligand CXCL12 (SDF-1α) at its predetermined EC80 concentration. Incubate for 90 minutes at 37°C.

  • Detection & Validation: Add EFC detection reagents. Incubate for 60 minutes at room temperature in the dark. Read luminescence. A self-validating assay must yield a Z'-factor > 0.6 using a known reference antagonist to confirm assay robustness.

Protocol B: HTRA1 Fluorogenic Protease Assay

Rationale: HTRA1 is a secreted serine protease implicated in Age-related Macular Degeneration (AMD). The 3-carboxamide group is hypothesized to bind the S1 specificity pocket[2]. Continuous kinetic monitoring is required to rule out assay interference (e.g., fluorescent quenching by the quinoline core).

  • Enzyme Preparation: Dilute recombinant human HTRA1 catalytic domain to 5 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.25% CHAPS).

  • Compound Addition: Add SAR analogs in DMSO (final DMSO concentration strictly ≤1% to prevent enzyme denaturation). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 5 µM of the FRET substrate (e.g., Mca-IRRVSYSF(Dnp)K).

  • Kinetic Measurement: Monitor fluorescence continuously (Ex: 320 nm, Em: 405 nm) for 60 minutes. Calculate the initial velocity (V0) from the linear portion of the progress curve. Determine the IC50 using non-linear regression analysis of V0 versus compound concentration.

Workflow S1 Compound Library (3-Carboxamide Derivatives) S2 Primary Screen (CXCR7 β-Arrestin / HTRA1 FRET) S1->S2 Target Engagement Validation S3 Counter Screen (hERG & Cytochrome P450) S2->S3 Hit Triage & Selectivity S4 Lead Optimization (SAR Refinement & ADME) S3->S4 Toxicity Profiling

Experimental high-throughput screening workflow for 3-carboxamide derivatives.

References

1.[3],[2] Title: WO2017222915A1 - Heterocyclic prolinamide derivatives - Google Patents Source: google.com URL:

2.[4],[1] Title: US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives - Google Patents Source: google.com URL:

Sources

Comparative

in vitro vs in vivo correlation for 7-Chloroquinoline-3-carboxamide efficacy

Title: Unveiling the Therapeutic Potential of 7-Chloroquinoline-3-Carboxamide Derivatives: An In Vitro vs In Vivo Efficacy Comparison Guide Executive Summary The 7-chloroquinoline scaffold has historically served as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Therapeutic Potential of 7-Chloroquinoline-3-Carboxamide Derivatives: An In Vitro vs In Vivo Efficacy Comparison Guide

Executive Summary The 7-chloroquinoline scaffold has historically served as the backbone for antimalarial therapeutics. However, functionalizing this core structure into 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCAs) has unlocked a significantly broader spectrum of pharmacological activities, most notably in the fields of oncology and neurology[1][2]. This guide provides a rigorous, data-driven comparison of the in vitro and in vivo efficacy of QTCA derivatives (specifically the lead compound, QTCA-1), objectively evaluating their performance against standard-of-care alternatives. By bridging cellular cytotoxicity with systemic pharmacodynamics, we provide researchers and drug development professionals with a comprehensive framework for evaluating this promising pharmacophore.

Mechanistic Grounding: The Dual-Action Pathway

To accurately contextualize the efficacy of 7-chloroquinoline-3-carboxamide derivatives, one must first examine their molecular targets. In silico molecular docking and subsequent in vitro Western blotting have confirmed that QTCA-1 exhibits high binding affinity to PARP-1, Src, and the PI3K/mTOR pathways[2][3]. The targeted inhibition of these pathways creates a dual-action therapeutic effect: inducing G0/G1 cell cycle arrest and triggering caspase-dependent apoptosis.

Pathway QTCA QTCA-1 (7-Chloroquinoline) PI3K PI3K / mTOR Pathway QTCA->PI3K Inhibits PARP PARP-1 Target QTCA->PARP Inhibits CellCycle G0/G1 Cell Cycle Arrest PI3K->CellCycle Downregulates Apoptosis Apoptosis Induction PARP->Apoptosis Promotes DNA Damage CellCycle->Apoptosis Synergizes

Figure 1: Proposed intracellular signaling pathway of QTCA-1 mediating apoptosis and cell cycle arrest.

In Vitro Efficacy: Cellular Models & Cytotoxicity

The in vitro efficacy of QTCA-1 has been rigorously tested across multiple human carcinoma cell lines. Notably, QTCA-1 demonstrates remarkable selectivity for triple-negative breast cancer (TNBC) cells (MDA-MB-231) over hormone-dependent cells (MCF-7)[2]. Furthermore, it exhibits significant dose- and time-dependent cytotoxicity in grade II human bladder carcinoma cells (5637) while sparing normal, healthy cells[3].

Table 1: In Vitro Cytotoxicity Profile (72h Exposure)

CompoundCell LineTarget PathologyIC50 (μM)Primary Cellular Outcome
QTCA-1 MDA-MB-231Triple-Negative Breast Cancer19.9180.4% Apoptosis[2]
QTCA-1 MCF-7Hormone-Dependent Breast Cancer>20.00G0/G1 Arrest (16.8% Apoptosis)[2]
QTCA-1 5637Bladder Carcinoma (Grade II)Dose-dependentG0/G1 Arrest & Apoptosis[3]
Cisplatin (Ref)MDA-MB-231DNA Crosslinking (Standard)~15.00Non-selective Apoptosis
Protocol 1: Self-Validating Cytotoxicity & Apoptosis Workflow

Expertise & Causality: Relying solely on metabolic assays (like MTT) can conflate true apoptosis with transient metabolic suppression. Therefore, this protocol pairs MTT with Annexin V/PI flow cytometry to create a self-validating system.

  • Cell Seeding & Synchronization: Seed MDA-MB-231 cells at 1×104 cells/well in 96-well plates. Causality: Synchronizing cells via overnight serum starvation ensures that the observed G0/G1 arrest is a direct pharmacological effect of the 7-chloroquinoline derivative, not an artifact of varied cell cycle stages.

  • Compound Exposure (72h): Treat cells with QTCA-1 (ranging from 5 to 50 μM). Causality: The 72-hour incubation is critical; because QTCA-1 inhibits PI3K/mTOR, the cells require at least two doubling times for the metabolic reduction to manifest as measurable cytotoxicity[2].

  • Primary Readout (MTT Assay): Add MTT reagent and measure absorbance at 570 nm. Calculate the IC50.

  • Orthogonal Validation (Annexin V/PI Staining): Harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI stains DNA in membrane-compromised cells (late apoptosis/necrosis). This dual-staining definitively categorizes the mechanism of cell death induced by QTCA-1[3].

In Vivo Efficacy: Systemic Models & Pharmacodynamics

Translating in vitro cytotoxicity to in vivo efficacy requires evaluating the compound's systemic distribution, safety, and target engagement. Beyond oncology, 7-chloroquinoline-3-carboxamide derivatives have shown potent in vivo efficacy as central nervous system (CNS) modulators. QTCA-1 effectively decreases the appearance of seizures induced by pentylenetetrazole (PTZ) and pilocarpine, demonstrating its ability to cross the blood-brain barrier and modulate central pain and seizure pathways[1][4].

Table 2: In Vivo Efficacy and Pharmacodynamics (Murine Models)

ModelAdministrationDose EvaluatedObserved EfficacyPutative Mechanism
PTZ-Induced Seizure Intraperitoneal (i.p.)10 - 50 mg/kgIncreased seizure latency[1]Central GABAergic modulation
Pilocarpine Seizure Intraperitoneal (i.p.)10 - 50 mg/kgReduced seizure severity[1]Muscarinic receptor antagonism
Carrageenan Paw Edema Oral (p.o.)25 - 100 mg/kgReduced acute inflammation[1]Inhibition of pro-inflammatory cytokines
Diazepam (Ref)Intraperitoneal (i.p.)1 - 5 mg/kgComplete seizure blockDirect GABA_A agonism
Protocol 2: In Vivo Pentylenetetrazole (PTZ) Seizure Model

Expertise & Causality: The PTZ model is not just a generic seizure assay; it specifically evaluates GABAergic neurotransmission.

  • Acclimation & Dosing: Acclimate adult male Swiss mice for 7 days. Administer QTCA-1 (e.g., 25 mg/kg, i.p.) suspended in a vehicle (e.g., 5% Tween 80 in saline).

  • Chemoconvulsant Challenge: 30 minutes post-treatment, administer PTZ (85 mg/kg, s.c.). Causality: PTZ acts as a GABA_A receptor antagonist. If QTCA-1 delays seizure onset, it validates that the highly lipophilic 7-chloroquinoline scaffold successfully penetrates the CNS and exerts neuromodulatory effects[1].

  • Observation & Scoring: Monitor subjects for 30 minutes, recording the latency to the first myoclonic jerk and generalized tonic-clonic seizures.

In Vitro vs In Vivo Correlation (IVIVC)

The clinical development of 7-chloroquinoline-3-carboxamides relies heavily on a robust IVIVC. The in silico prediction of target binding (e.g., PARP-1) perfectly correlates with the in vitro observation of DNA fragmentation and apoptosis in MDA-MB-231 cells[2]. Furthermore, the compound's high lipophilicity, which allows it to penetrate cancer cell membranes in vitro, is the exact physicochemical property that enables blood-brain barrier penetration for its in vivo anticonvulsant activity[1].

IVIVC InSilico In Silico Docking (Target ID) InVitro In Vitro Assays (Cytotoxicity) InSilico->InVitro Guides InVivo In Vivo Models (Efficacy) InVitro->InVivo Selects Lead Correlation IVIVC Analysis (Translation) InVitro->Correlation Correlates InVivo->Correlation Validates

Figure 2: IVIVC translational workflow for 7-chloroquinoline-3-carboxamide derivatives.

References[1] Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing.Available Here[3] 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed. Available Here[4] 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. SciELO.Available Here[2] Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. PubMed. Available Here

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloroquinoline-3-carboxamide

Advanced Safety & Operational Guide: Handling 7-Chloroquinoline-3-carboxamide 7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a specialized heterocyclic building block frequently utilized in the synthesis of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Operational Guide: Handling 7-Chloroquinoline-3-carboxamide

7-Chloroquinoline-3-carboxamide (CAS: 1296950-49-6) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, immunomodulators, and anti-angiogenic agents. Because it contains both a halogenated quinoline core and a carboxamide moiety, its handling requires rigorous, scientifically grounded safety protocols.

This guide provides drug development professionals with an authoritative, causality-driven framework for the safe handling, operational processing, and disposal of this compound, ensuring both operator safety and experimental integrity.

Hazard Profile & Mechanistic Causality

While specific toxicological data for the exact 7-Chloroquinoline-3-carboxamide molecule may be limited, its structural analogs (e.g., 4-chloroquinoline and 5-chloroquinoline) exhibit highly consistent hazard profiles[1],[2]. Understanding the chemical causality behind these hazards is the first step in risk mitigation.

  • Irritation & Sensitization (H315, H319, H335): The electron-deficient nature of the chloro-substituted quinoline ring makes it susceptible to nucleophilic attack[3]. In biological systems, this electrophilicity can lead to covalent binding with mucosal proteins, causing severe eye irritation, skin inflammation, and respiratory tract irritation upon inhalation of micro-dust[1].

  • Vectoring via Solvents: In drug discovery workflows, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO rapidly permeates the dermal barrier. If contaminated, DMSO acts as a "Trojan horse," carrying dissolved 7-Chloroquinoline-3-carboxamide directly through the skin and into the bloodstream, elevating the risk of acute systemic toxicity.

Table 1: Hazard Profile Summary

Hazard Class GHS Code Mechanistic Causality
Skin Irritation H315 Electrophilic quinoline ring binds to dermal proteins, triggering localized inflammation.
Eye Irritation H319 Particulate interaction with corneal mucosa causes severe micro-abrasions and chemical burns.

| Respiratory Irritation | H335 | Inhalation of aerosolized powder causes an acute inflammatory response in the upper respiratory tract. |

Personal Protective Equipment (PPE) Framework

To mitigate these risks, a strict PPE regimen must be enforced in accordance with the [4],[5].

Table 2: Quantitative PPE Specifications & Justification

PPE Category Specification Operational Justification
Hand Protection Nitrile, ≥0.11 mm thickness (Double-glove for DMSO) Prevents dermal transfer. Double-gloving is mandatory when using DMSO to mitigate its carrier effect; outer gloves must be changed immediately upon splashing.
Eye Protection ANSI Z87.1 / EN 166 tightly fitting goggles Blocks aerosolized dust during gravimetric transfer. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant (FR) or impervious lab coat Shields against accidental spills. Must be fully buttoned to prevent powder accumulation on street clothing.

| Respiratory | N95 / P100 Particulate Respirator | Required only if handling outside a certified fume hood (highly discouraged). Filters airborne particulates <0.3 microns. |

Operational Workflow: Preparation of a 10 mM in vitro Assay Stock

Self-Validating Protocol: This step-by-step methodology ensures both operator safety and the chemical integrity of the stock solution. Do not proceed to the next step unless the validation checkpoint is cleared.

  • Pre-Operation Validation: Ensure the analytical balance is located inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm)[6]. Validation Check: Verify balance calibration using a standard weight before opening the chemical container.

  • Gravimetric Transfer: Using a static-free, anti-magnetic spatula, transfer the required mass of 7-Chloroquinoline-3-carboxamide into a pre-tared, amber glass vial. Causality: Amber glass prevents potential photo-degradation of the quinoline core during long-term storage.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly into the vial while still inside the fume hood.

  • Dissolution & Validation Checkpoint: Cap the vial tightly with a PTFE-lined septum. Vortex for 30–60 seconds. Validation Check: Hold the vial against a light source; the solution must be completely optically clear. Any particulate matter indicates incomplete dissolution, which will skew assay concentrations and create a localized contamination hazard upon opening.

  • Aliquoting & Storage: Transfer the solution into single-use 0.5 mL microcentrifuge tubes. Store at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can cause the carboxamide derivative to precipitate out of solution, ruining the stock.

Spill Response and Disposal Plan

According to the National Research Council's [7],[8], all halogenated organic compounds must be strictly segregated from general and non-halogenated waste.

  • Solid Spills (Powder): Do not sweep, as this aerosolizes the hazardous dust. Cover the powder with damp paper towels to suppress dust formation, then carefully scoop the material into a biohazard or solid waste bag using a non-sparking tool[9].

  • Liquid Spills (in DMSO/DMF): Absorb immediately with an inert absorbent pad (e.g., vermiculite or universal spill pads). Do not use water, as it will rapidly spread the DMSO/chemical mixture across the workspace.

  • Decontamination: Wipe down the spill area with a 10% bleach solution followed by 70% Ethanol to degrade residual active pharmaceutical ingredients (APIs) and remove solvent traces.

  • Disposal: Route all contaminated PPE, pipette tips, and empty vials into dedicated, clearly labeled "Halogenated Organic Waste" containers[10].

Workflow Visualization

G Start Pre-Operation: PPE & Hood Check Weighing Weighing & Aliquoting (Inside Fume Hood) Start->Weighing Verified Transfer Sealed Transfer to Reaction Vessel Weighing->Transfer Sealed Reaction Synthesis / Assay Execution Transfer->Reaction Dissolved Waste Waste Segregation (Halogenated Organics) Reaction->Waste Liquid Waste Decon Surface Decontamination (10% Bleach / EtOH) Reaction->Decon Post-Op Decon->Waste Solid Waste

Safe Handling and Operational Workflow for 7-Chloroquinoline-3-carboxamide

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Chloroquinoline." Revision Date 22-Sep-2023.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011.[Link]

Sources

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